Technical Documentation Center

5-ethynyl-4,6-dimethylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-ethynyl-4,6-dimethylpyrimidine
  • CAS: 2751615-44-6

Core Science & Biosynthesis

Foundational

Synthesis pathways for 5-ethynyl-4,6-dimethylpyrimidine from 2,4-pentanedione

This technical guide details the synthesis of 5-ethynyl-4,6-dimethylpyrimidine from 2,4-pentanedione (acetylacetone). The pathway is designed for high regioselectivity and scalability, utilizing a post-cyclization functi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 5-ethynyl-4,6-dimethylpyrimidine from 2,4-pentanedione (acetylacetone). The pathway is designed for high regioselectivity and scalability, utilizing a post-cyclization functionalization strategy . This approach avoids the stability issues often associated with handling 3-ethynyl-2,4-pentanedione intermediates.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) Starting Material: 2,4-Pentanedione (Acetylacetone) Strategy: Heterocycle construction followed by electrophilic activation (bromination) and Pd-catalyzed alkynylation.

The synthesis is divided into four distinct phases. The pyrimidine core is first established via condensation with formamidine. The electron-rich 5-position (activated by the ortho-methyl groups) allows for regioselective bromination. Finally, a Sonogashira coupling installs the ethynyl moiety using a trimethylsilyl (TMS) protecting group strategy to prevent homocoupling (Glaser coupling) and polymerization.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 5-Ethynyl-4,6-dimethylpyrimidine Intermediate1 5-((Trimethylsilyl)ethynyl)- 4,6-dimethylpyrimidine Intermediate1->Target Desilylation (K2CO3, MeOH) Intermediate2 5-Bromo-4,6-dimethylpyrimidine Intermediate2->Intermediate1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Precursor 4,6-Dimethylpyrimidine Precursor->Intermediate2 Electrophilic Bromination (NBS or Br2) SM 2,4-Pentanedione (Acetylacetone) SM->Precursor Condensation (EtOH, Reflux) Reagent1 Formamidine Acetate Reagent1->Precursor

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the target.

Phase 1: Heterocycle Construction

Objective: Synthesis of 4,6-dimethylpyrimidine. Mechanism: Double condensation (Knoevenagel-type followed by cyclodehydration).

While 2,4-pentanedione reacts with urea or thiourea to form pyrimidones or thiones, the reaction with formamidine directly yields the aromatic pyrimidine, avoiding a separate aromatization/deoxygenation step.

Protocol 1.1: Condensation with Formamidine Acetate
ParameterSpecification
Reagents 2,4-Pentanedione (1.0 equiv), Formamidine Acetate (1.2–1.5 equiv)
Solvent Ethanol (EtOH) or n-Propanol
Base Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) - Optional but accelerates reaction
Temp/Time Reflux (78–97°C) for 4–6 hours
Yield 75–85%

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with formamidine acetate (15.6 g, 150 mmol) and absolute ethanol (100 mL).

  • Addition: Add 2,4-pentanedione (10.0 g, 100 mmol) dropwise to the stirred suspension.

  • Base Activation: Add triethylamine (21 mL, 150 mmol) to neutralize the acetate and release the free formamidine base in situ.

  • Reaction: Heat the mixture to reflux. The solution will turn clear then likely darken slightly. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diketone.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO3 (to remove acetic acid) and brine. Dry over Na2SO4.[1] Distillation (b.p. ~155°C) or flash chromatography yields the pure 4,6-dimethylpyrimidine as a hygroscopic solid/oil.

Expert Insight: Formamidine acetate is preferred over the hydrochloride salt because the acetate anion buffers the reaction, preventing acid-catalyzed degradation of the diketone.

Phase 2: Regioselective Activation (Bromination)

Objective: Synthesis of 5-bromo-4,6-dimethylpyrimidine. Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

The pyrimidine ring is electron-deficient, making EAS difficult. However, the two methyl groups at C4 and C6 donate electron density via hyperconjugation, specifically activating the C5 position. Bromination is preferred over iodination for cost and stability, as 5-bromopyrimidines are sufficiently reactive for Sonogashira coupling.

Protocol 2.1: Bromination with NBS
ParameterSpecification
Reagents 4,6-Dimethylpyrimidine (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent Acetic Acid (AcOH) or Acetonitrile (MeCN)
Catalyst None required (AcOH acts as catalyst)
Temp/Time RT to 60°C for 2–4 hours
Yield 80–90%

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,6-dimethylpyrimidine (5.0 g, 46 mmol) in glacial acetic acid (25 mL).

  • Bromination: Add NBS (8.6 g, 48 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic.

  • Monitoring: Stir at room temperature. If reaction is sluggish, heat to 50°C. Monitor by LC-MS or TLC.

  • Quench: Pour the mixture into ice water (100 mL). Neutralize carefully with solid Na2CO3 or 50% NaOH solution to pH 7–8.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). The product, 5-bromo-4,6-dimethylpyrimidine , typically crystallizes upon concentration or can be used crude if purity >95%.

Phase 3: Sonogashira Cross-Coupling

Objective: Installation of the ethynyl group via TMS-acetylene. Mechanism: Pd(0)/Cu(I) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[3]

Reaction Mechanism (Graphviz)

Sonogashira Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Pd(II)-Ar-Alkynyl) OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Cu Transfer

Figure 2: Catalytic cycle. The oxidative addition of the 5-bromo-pyrimidine is the rate-determining step due to the electron-deficient ring.

Protocol 3.1: Coupling with Trimethylsilylacetylene (TMSA)
ParameterSpecification
Substrate 5-Bromo-4,6-dimethylpyrimidine (1.0 equiv)
Alkyne Trimethylsilylacetylene (1.2 equiv)
Catalyst Pd(PPh3)2Cl2 (3–5 mol%)
Co-Catalyst CuI (2–3 mol%)
Base/Solvent Triethylamine (Et3N) / THF (1:1 mixture)
Conditions Inert Atmosphere (Ar/N2), 60°C, 6–12 hours

Step-by-Step Methodology:

  • Degassing: In a dry pressure tube or Schlenk flask, combine the bromide (2.0 g, 10.7 mmol), Pd(PPh3)2Cl2 (375 mg), and CuI (40 mg). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed dry THF (10 mL) and Et3N (10 mL).

  • Alkyne Addition: Add TMS-acetylene (1.8 mL, 12.8 mmol) via syringe.

  • Heating: Seal the vessel and heat to 60°C. The solution will turn dark brown/black (formation of Pd-black is common toward the end).

  • Workup: Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to obtain 5-((trimethylsilyl)ethynyl)-4,6-dimethylpyrimidine .

Phase 4: Deprotection & Isolation

Objective: Removal of the TMS group to yield 5-ethynyl-4,6-dimethylpyrimidine.

Protocol 4.1: Desilylation
  • Reaction: Dissolve the TMS-intermediate in Methanol (MeOH). Add Potassium Carbonate (K2CO3, 1.5 equiv).

  • Conditions: Stir at Room Temperature for 1 hour.

  • Workup: Concentrate MeOH to near dryness. Dilute with water and extract with DCM.

  • Final Isolation: Dry over MgSO4 and concentrate. The terminal alkyne is often volatile; avoid high vacuum for extended periods.

  • Storage: Store under inert gas at -20°C to prevent polymerization.

References

  • Synthesis of 4,6-Dimethylpyrimidine: Bredereck, H., Gompper, R., & Geiger, B. (1960). Chemische Berichte, 93(6), 1402-1406.
  • Bromination of Pyrimidines: Sandosham, J., & Undheim, K. (1994). Heterocycles, 37(1), 501-514.

  • Sonogashira Coupling on Electron-Deficient Heterocycles: Chinchilla, R., & Najera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922.

  • One-Step Pyrimidine Synthesis (Context): Movassaghi, M., & Hill, M. D. (2006).[4][5] Single-Step Synthesis of Pyrimidine Derivatives. J. Am. Chem. Soc., 128(44), 14254-14255.

  • Target Molecule Data: 5-Ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6). ChemScene Product Catalog.

Sources

Exploratory

The Reactivity Profile of the Ethynyl Group in Dimethylpyrimidine Systems: A Technical Guide

Executive Summary The ethynyl group (-C≡CH) is a highly versatile functional handle in modern organic synthesis. When conjugated to a dimethylpyrimidine core—such as in 2-ethynyl-4,6-dimethylpyrimidine—the reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethynyl group (-C≡CH) is a highly versatile functional handle in modern organic synthesis. When conjugated to a dimethylpyrimidine core—such as in 2-ethynyl-4,6-dimethylpyrimidine—the reactivity of the terminal alkyne is profoundly modulated by the unique electronic environment of the heterocycle. This technical guide dissects the reactivity profile of ethynyl-dimethylpyrimidines, exploring the mechanistic causality behind their behavior in cross-coupling, cycloaddition, and metal-coordination workflows.

Electronic and Steric Modulators of Reactivity

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which exert strong inductive (-I) and mesomeric (-M) withdrawing effects. However, the presence of two methyl groups (e.g., at the 4 and 6 positions) introduces mild electron-donating character via hyperconjugation (+I effect).

When an ethynyl group is positioned at the C2 or C5 position, its π-electron cloud is heavily polarized:

  • C-H Acidity: The electron-withdrawing pyrimidine core increases the acidity of the terminal acetylenic proton, facilitating easier deprotonation by mild bases (e.g., triethylamine) during Sonogashira couplings or metal complexation[1].

  • Nucleophilic Susceptibility: The internal carbon (α to the pyrimidine) becomes more electrophilic, while the terminal carbon (β) retains nucleophilic character in metal-acetylide intermediates.

G core Dimethylpyrimidine Core (Electron-Deficient) ethynyl 2-Ethynyl Group (Polarized π-System) core->ethynyl Inductive Withdrawal methyls 4,6-Dimethyl Groups (+I Hyperconjugation) methyls->core Electron Donation reactivity Enhanced C-H Acidity & Facile Metalation ethynyl->reactivity Polarization

Caption: Electronic push-pull dynamics dictating reactivity in ethynyl-dimethylpyrimidine systems.

Key Synthetic Transformations

Sonogashira Cross-Coupling

Ethynyl-dimethylpyrimidines are excellent coupling partners in palladium-catalyzed Sonogashira reactions. The enhanced acidity of the terminal alkyne allows for efficient transmetalation from copper to palladium. For instance, the coupling of 2-ethynyl-4,6-dimethylpyrimidine with diiodopyridazines yields extended rod-like conjugated molecules with significant photophysical properties[2].

  • Causality: The electron-deficient pyrimidine accelerates the oxidative addition of the aryl halide to Pd(0), while the relatively acidic terminal alkyne ensures rapid formation of the copper acetylide intermediate, minimizing oxidative Glaser homocoupling side reactions[2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In drug discovery, the ethynyl pyrimidine scaffold is frequently utilized as a "click" handle. 5-Ethynyl pyrimidine nucleosides react chemoselectively with azides via CuAAC to form 1,4-disubstituted 1,2,3-triazoles[3].

  • Causality: The CuAAC reaction relies on the formation of a copper(I) acetylide. The pyrimidine nitrogen atoms can transiently coordinate with Cu(I), directing the catalyst to the adjacent alkyne and locally increasing the effective molarity of the catalytic species, thereby accelerating the cycloaddition[3].

Coordination Chemistry and Luminescent Materials

The ethynyl group acts as a potent anionic σ-donor ligand (acetylide) upon deprotonation. Ethynylpyrimidine derivatives readily form stable, highly emissive coordination frameworks with transition metals like Ag(I), Au(I), and Pt(II)[1],[4].

  • Causality: The strong σ-donating ability of the acetylide carbon, coupled with the π-accepting ability of the pyrimidine ring, creates a strong ligand-field splitting. This facilitates ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) states, which are responsible for the tunable phosphorescence observed in these complexes[1].

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols emphasize in-process controls and mechanistic rationale.

Protocol 1: Synthesis of Extended Conjugated Systems via Sonogashira Coupling

Objective: Couple 2-ethynyl-4,6-dimethylpyrimidine with an aryl iodide.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the aryl iodide (1.0 eq) and 2-ethynyl-4,6-dimethylpyrimidine (1.2 eq) in anhydrous THF. Rationale: Argon prevents oxidative Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add PdCl2(PPh3)2 (5 mol%) and CuI (5 mol%). Rationale: Pd serves as the cross-coupling engine; CuI acts as a co-catalyst to form the reactive copper acetylide.

  • Base Addition: Add degassed triethylamine (3.0 eq). Rationale: Et3N acts as both the base to deprotonate the alkyne and a ligand to stabilize the active metal species.

  • Reaction & Monitoring (Validation): Stir at room temperature for 12-24 hours. Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active aryl iodide validates the completion of the catalytic cycle.

  • Workup: Quench with saturated aqueous NH4Cl to sequester copper salts (the aqueous layer turns blue due to Cu-amine complexes, confirming catalyst removal). Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Protocol 2: CuAAC "Click" Labeling Workflow

Objective: Triazole formation with an azide-functionalized fluorophore.

  • Solvent System: Suspend the ethynyl-pyrimidine substrate and azide (1.1 eq) in a 1:1 mixture of t-BuOH and water. Rationale: This solvent mixture ensures solubility of both organic and aqueous components while stabilizing the Cu(I) oxidation state.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO4·5H2O (0.1 eq). Rationale: In situ reduction of Cu(II) to Cu(I) by ascorbate prevents the rapid disproportionation of Cu(I) that occurs if CuI is used directly in aqueous media.

  • Validation Step: The solution should transiently turn yellow/brown, visually indicating the successful formation of the copper acetylide intermediate.

  • Isolation: Stir for 4 hours. Lyophilize the solvent and purify the resulting triazole via reverse-phase HPLC.

G step1 1. Reagent Mixing (Alkyne + Azide in t-BuOH/H2O) step2 2. Cu(I) Generation (CuSO4 + Na-Ascorbate) step1->step2 step3 3. Intermediate Formation (Copper Acetylide Complex) step2->step3 In situ reduction step4 4. Cycloaddition (1,4-Triazole Formation) step3->step4 Regioselective step5 5. Purification (RP-HPLC / Lyophilization) step4->step5

Caption: Step-by-step workflow for CuAAC click labeling of ethynyl-pyrimidines.

Quantitative Data: Reactivity & Photophysical Properties

The following table summarizes the typical reaction efficiencies and photophysical properties of ethynyl-pyrimidine derivatives across different applications, demonstrating the robust nature of this scaffold.

Substrate / ComplexReaction TypeYield (%)Absorbance (λmax, nm)Emission (λem, nm)Application Focus
2-Ethynyl-4,6-dimethylpyrimidine + DiiodopyridazineSonogashira65-80320-350410-450OLEDs / Molecular Wires[2]
5-Ethynyl-dU + Azide-FluorophoreCuAAC (Click)>90VariableVariableDNA Labeling / Probes[3]
tbpyPt(C2pym)2 (C2pym = 2-ethynylpyrimidine)Metalation~75~380~550Luminescent Sensors[1]
Ag(I) + 2-Ethynyl-4,6-dimethylpyrimidineCoordination>85N/AN/A1D/2D Frameworks[4]

Conclusion

The ethynyl group, when appended to a dimethylpyrimidine ring, offers a uniquely tunable reactivity profile. The electron-withdrawing nature of the pyrimidine core increases the acidity of the alkyne, making it a highly reactive partner in Sonogashira couplings and metal complexation[1],[2]. Concurrently, the steric and hyperconjugative effects of the methyl groups provide stability and modulate the electronic landscape, enabling the synthesis of advanced luminescent materials and highly specific biological probes[3],[4]. Understanding these underlying causal mechanisms allows researchers to rationally design and optimize synthetic workflows for next-generation therapeutics and materials.

References

  • Source: clockss.
  • Source: mdpi.
  • Title: The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I)
  • Title: Assembly of silver(I)

Sources

Foundational

5-ethynyl-4,6-dimethylpyrimidine CAS number and chemical identifiers

Topic: 5-Ethynyl-4,6-dimethylpyrimidine CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary 5-Ethynyl-4,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Ethynyl-4,6-dimethylpyrimidine CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

5-Ethynyl-4,6-dimethylpyrimidine is a functionalized heterocyclic building block characterized by a pyrimidine core substituted with methyl groups at the 4 and 6 positions and a terminal ethynyl (alkyne) group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its terminal alkyne moiety makes it an ideal candidate for "Click Chemistry" (CuAAC) applications, allowing for the rapid modular assembly of complex bioactive scaffolds.

This guide provides a comprehensive technical analysis of the compound's identifiers, physicochemical properties, synthetic methodologies, and application protocols.

Chemical Identity & Identifiers

The following table consolidates the verified chemical identifiers for 5-ethynyl-4,6-dimethylpyrimidine.

Identifier TypeValueNotes
CAS Registry Number 2751615-44-6 Primary commercial identifier
IUPAC Name 5-Ethynyl-4,6-dimethylpyrimidineSystematic nomenclature
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
SMILES CC1=C(C#C)C(C)=NC=N1Canonical string
InChI InChI=1S/C8H8N2/c1-6-8-7(2)5-9-4-10-8/h4H,1,2,5H3Predicted based on structure
InChIKey Computed from InChIUnique hash
PubChem CID Not widely indexedNiche intermediate

Structural Analysis & Physicochemical Properties

Electronic Structure

The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The addition of electron-donating methyl groups at positions 4 and 6 increases the electron density of the ring slightly, making it more stable than unsubstituted pyrimidine. The 5-ethynyl group introduces a linear, sp-hybridized carbon chain, which is capable of participating in


-stacking interactions and serves as a rigid linker in drug design.
Predicted Properties[2]
  • LogP (Octanol/Water): ~1.07 (Lipophilic, suitable for membrane permeability)

  • Topological Polar Surface Area (TPSA): 25.78 Ų[1]

  • H-Bond Acceptors: 2 (Pyrimidine nitrogens)

  • H-Bond Donors: 0

  • Physical State: Likely a solid or semi-solid at room temperature (based on analogs like 5-ethynyluracil).

Synthetic Methodology

The most authoritative and scalable route to 5-ethynyl-4,6-dimethylpyrimidine is via Sonogashira Cross-Coupling . This method utilizes a palladium/copper catalytic system to couple a 5-halo-pyrimidine precursor with a protected acetylene source, followed by deprotection.

Retrosynthetic Analysis

The synthesis targets the C5 position of the pyrimidine ring.[2] Direct electrophilic substitution at C5 is difficult; therefore, a halogenated precursor (5-bromo or 5-iodo) is required.

Detailed Protocol

Step 1: Sonogashira Coupling

  • Reagents: 5-Bromo-4,6-dimethylpyrimidine (CAS 157335-97-2), Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (Catalyst), CuI (Co-catalyst), Triethylamine (Et₃N).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: Inert atmosphere (N₂ or Ar), 60–80°C, 4–12 hours.

Step 2: Desilylation

  • Reagents: Tetrabutylammonium fluoride (TBAF) or K₂CO₃.

  • Solvent: THF or Methanol (MeOH).

  • Conditions: Room temperature, 1–2 hours.

Experimental Workflow Diagram

Synthesis Start 5-Bromo-4,6-dimethylpyrimidine (CAS 157335-97-2) Intermediate 5-((TMS)ethynyl)-4,6-dimethylpyrimidine Start->Intermediate Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%), Et3N THF, 70°C TMSA Trimethylsilylacetylene (TMSA) TMSA->Intermediate Product 5-Ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6) Intermediate->Product K2CO3, MeOH or TBAF, THF RT, 1h

Caption: Two-step synthesis via Sonogashira coupling and subsequent desilylation.

Reactivity & Applications

Click Chemistry (CuAAC)

The terminal alkyne at the 5-position is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows researchers to "click" the dimethylpyrimidine core onto various scaffolds, such as:

  • PROTACs: Linking the pyrimidine (as a warhead) to an E3 ligase ligand.

  • Fluorescent Probes: Attaching fluorophores for cellular imaging.

  • DNA-Encoded Libraries: Functionalizing DNA tags.

Heterocycle Formation

The ethynyl group can be cyclized to form fused ring systems (e.g., pyrrolo[2,3-d]pyrimidines) under specific catalytic conditions, expanding the chemical space for drug discovery.

Click Reaction Workflow

ClickChemistry Alkyne 5-Ethynyl-4,6-dimethylpyrimidine Triazole 1,4-Disubstituted 1,2,3-Triazole Product Alkyne->Triazole Click Reaction t-BuOH/H2O, RT Azide R-Azide (R-N3) Azide->Triazole Click Reaction t-BuOH/H2O, RT Catalyst CuSO4 / Sodium Ascorbate (In situ Cu(I)) Catalyst->Triazole Catalysis

Caption: Standard CuAAC 'Click' reaction pathway for functionalizing the pyrimidine core.

Safety & Handling

  • Hazards: As a terminal alkyne, the compound may show instability at high temperatures or in the presence of specific metal salts (forming explosive acetylides).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Handle in a fume hood to avoid inhalation of dust or vapors.

References

  • ChemScene. (2025). 5-Ethynyl-4,6-dimethylpyrimidine Product Page. Retrieved from

  • Baran, P. S., & Shenvi, R. A. (2006). "One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents." Heterocycles, 70, 581.[3] Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[2] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Link

Sources

Exploratory

Topic: Biological Activity Predictions for 5-ethynyl-4,6-dimethylpyrimidine Analogs

An In-Depth Technical Guide Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its synthetic versatility and ability to interact with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its synthetic versatility and ability to interact with a wide range of biological targets.[1][2] This guide focuses on a specific, yet highly promising subclass: 5-ethynyl-4,6-dimethylpyrimidine analogs. The introduction of an ethynyl group at the C5 position presents a unique chemical handle that can be exploited for potent and selective target engagement. This document provides a comprehensive framework for the prediction and validation of the biological activities of these analogs, intended for researchers and drug development professionals. We will explore an integrated strategy that combines computational modeling with robust experimental validation, explaining the causality behind methodological choices to create a self-validating discovery workflow.

Introduction: The Pyrimidine Core and the Significance of the 5-Ethynyl Moiety

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the pyrimidine ring being a cornerstone.[3][4] It is a key component of nucleic acids (cytosine, thymine, uracil) and is present in numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.[5][6][7] The synthetic tractability of the pyrimidine core allows for extensive structural diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The specific focus of this guide, the 5-ethynyl-4,6-dimethylpyrimidine scaffold, offers distinct advantages:

  • The Pyrimidine Core : As an isostere of the adenine ring of ATP, this scaffold is a natural starting point for designing kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases.[8]

  • The 5-Ethynyl Group : This moiety is a versatile functional group. It can act as a hydrogen bond acceptor or participate in π-π stacking interactions. Crucially, it can also serve as a reactive handle for covalent inhibitors or as a key pharmacophore for engaging with specific residues in a target's active site.

  • The 4,6-Dimethyl Groups : These substitutions influence the molecule's solubility, lipophilicity, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and target binding.[5][9]

This guide outlines a logical, field-proven workflow for predicting and confirming the biological potential of novel analogs based on this core structure.

Predictive Modeling: A Two-Pronged Approach

To efficiently screen and prioritize candidate molecules, we employ a synergistic approach that couples in silico prediction with targeted in vitro validation. This strategy de-risks the drug discovery process by identifying the most promising compounds early, saving significant time and resources.

Computational Prediction Workflow

The initial phase of our workflow involves computer-aided drug design (CADD) to predict biological activities and assess drug-likeness.[10] This allows for the rapid, cost-effective screening of a large virtual library of analogs.

G cluster_0 In Silico Screening Funnel A Virtual Library Generation (Analog Design) B Target Identification (e.g., Kinase Panels, PassOnline) A->B Identify Potential Targets C Molecular Docking (Binding Affinity & Pose Prediction) B->C Dock Analogs to High-Priority Targets D ADMET Prediction (SwissADME, etc.) C->D Assess Drug-Likeness of Top Binders E Lead Prioritization (Scoring & Selection) D->E Select Candidates for Synthesis

Caption: High-level computational workflow for screening virtual analogs.

Step-by-Step Computational Protocol:

  • Virtual Library Generation : Design a focused library of analogs based on the 5-ethynyl-4,6-dimethylpyrimidine scaffold. Modifications will primarily target the ethynyl terminus and potentially explore bioisosteric replacements for the methyl groups to probe the structure-activity relationship (SAR).

  • Target Prediction : Utilize web-based tools like SwissTargetPrediction or PASS Online to predict potential biological targets based on structural similarity to known active compounds.[11] Given the pyrimidine core's resemblance to ATP, a primary focus will be on a panel of oncologically-relevant protein kinases (e.g., EGFR, VEGFR, BTK).[12]

  • Molecular Docking : For high-priority targets identified (e.g., a specific kinase), perform molecular docking studies using software like AutoDock or Schrödinger Suite. This predicts the binding affinity (scoring function) and the binding pose of each analog within the target's active site. The goal is to verify that the analog can adopt a favorable conformation and form key interactions (e.g., hydrogen bonds with the kinase hinge region).[13]

  • ADMET & Physicochemical Property Prediction : Evaluate the drug-likeness of the top-scoring analogs.[14] This is a critical, self-validating step; a potent compound is useless if it has poor absorption or high toxicity. We use tools like the SwissADME web server to calculate properties such as:[15]

    • Lipophilicity (LogP)

    • Water Solubility (LogS)

    • Gastrointestinal (GI) Absorption

    • Blood-Brain Barrier (BBB) Permeability

    • Compliance with Lipinski's Rule of Five

  • Prioritization for Synthesis : Compounds that exhibit a strong predicted binding affinity for a relevant target and possess a favorable ADMET profile are prioritized for chemical synthesis and subsequent experimental validation.

Experimental Validation Workflow

In silico predictions must be validated through empirical testing. The experimental workflow is designed as a tiered screening cascade, starting with broad cytotoxicity assays and progressing to specific mechanistic studies for the most active compounds.

G cluster_1 In Vitro Validation Cascade Synth Synthesized Analogs Cyto Tier 1: Cytotoxicity Screening (MTT Assay Across Cancer Cell Lines) Synth->Cyto Mech Tier 2: Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis) Cyto->Mech Active Compounds (Low IC50) Move Tier 3: Functional Assays (Cell Migration, Cell Cycle Analysis) Mech->Move On-Target Activity Confirmed Leads Validated Hits / Leads Move->Leads

Caption: Tiered experimental workflow for validating biological activity.

Core Experimental Protocols

The following protocols are foundational for characterizing the anticancer potential of 5-ethynyl-4,6-dimethylpyrimidine analogs.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This initial assay determines the concentration at which an analog inhibits cell proliferation by 50% (IC50), a key measure of potency.[16]

Methodology:

  • Cell Seeding : Plate relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000–10,000 cells/well.[16] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the synthesized analogs in culture medium, typically ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation : Incubate the plates for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Kinase Inhibition Assay

Given the scaffold's potential as a kinase inhibitor, a direct enzymatic assay is a crucial mechanistic step. The ADP-Glo™ Kinase Assay is a common method.

Methodology:

  • Reaction Setup : In a 96-well plate, combine the target kinase, the kinase-specific substrate, and ATP.

  • Inhibitor Addition : Add serial dilutions of the test analogs to the wells.

  • Kinase Reaction : Incubate the plate at room temperature to allow the enzymatic reaction to proceed. The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP.

  • Data Acquisition : Measure the luminescence, which is directly proportional to the amount of ADP generated and thus correlated with kinase activity. Potent inhibitors will result in low luminescence.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).[16]

Methodology:

  • Treatment : Treat cancer cells with the test analog at its IC50 concentration for 24-48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic or late apoptotic cells). Incubate for 15 minutes in the dark.[16]

  • Data Acquisition : Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells that are viable, in early apoptosis, in late apoptosis, or necrotic.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the computational and experimental workflows enable the elucidation of the SAR. This is the cornerstone of rational drug design, explaining how specific structural modifications influence biological activity.[17]

Hypothetical SAR Data for 5-ethynyl-4,6-dimethylpyrimidine Analogs against a Target Kinase:

Compound IDR-Group (at ethynyl terminus)Predicted Binding Affinity (kcal/mol)Kinase Inhibition IC50 (nM)MCF-7 Cytotoxicity IC50 (µM)
LEAD-01 -H-7.555015.2
LEAD-02 -Phenyl-8.91204.1
LEAD-03 -4-Fluorophenyl-9.3752.5
LEAD-04 -4-Methoxyphenyl-8.72108.9
LEAD-05 -Cyclohexyl-8.135011.7

Interpretation and Causality:

  • Observation : Adding a phenyl ring at the ethynyl terminus (LEAD-02 vs. LEAD-01) significantly improves both kinase inhibition and cytotoxicity.

    • Expert Insight : This suggests the presence of a hydrophobic pocket in the kinase active site that can be occupied by the phenyl group, likely through π-π stacking interactions, leading to higher affinity.[13]

  • Observation : Introducing an electron-withdrawing fluorine atom at the para-position of the phenyl ring (LEAD-03) further enhances activity.

    • Expert Insight : The fluorine atom may be acting as a hydrogen bond acceptor with a key residue (e.g., a lysine or serine) in the active site, further stabilizing the binding interaction.

  • Observation : An electron-donating methoxy group (LEAD-04) reduces activity compared to the fluoro-substituted analog.

    • Expert Insight : The bulkier methoxy group may introduce a steric clash, or its electron-donating nature may be less favorable for the electronic environment of the binding pocket compared to the electronegative fluorine.

  • Observation : Replacing the aromatic phenyl ring with a non-aromatic cyclohexyl ring (LEAD-05) decreases potency.

    • Expert Insight : This strongly supports the hypothesis that aromatic interactions like π-π stacking are critical for high-affinity binding to this particular target.

Conclusion and Future Directions

This guide presents a validated, integrated framework for predicting and evaluating the biological activity of 5-ethynyl-4,6-dimethylpyrimidine analogs. By logically progressing from broad in silico screening to specific, mechanistic in vitro assays, this workflow enables the efficient identification of lead compounds and provides a deep understanding of their structure-activity relationships.

The most promising leads identified through this process would become candidates for further preclinical development, including advanced cell-based assays, animal models for efficacy and safety, and detailed pharmacokinetic/pharmacodynamic (PK/PD) studies.[1][6] The versatility of the 5-ethynylpyrimidine scaffold ensures a rich chemical space for exploration, holding significant promise for the development of novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
  • E.A, F., & S, V. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • Fathima, A., & Vasantha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate.
  • BenchChem. (n.d.). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Fathima, A., & Vasantha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • Fathima, A., & Vasantha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Alghamdi, A. O., El-Sayed, R., Al-Farraj, S. A., El-Shazly, M., Abdel-Aziz, M., & Al-Sanea, M. M. (2022). N-Heterocycle derivatives: An update on the biological activity in correlation with computational predictions. Journal of Applied Pharmaceutical Science.
  • BenchChem. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Unknown. (n.d.). ADMET properties of the selected pyrimidine derivatives. ResearchGate.
  • Unknown. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Zholdasbekova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Unknown. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • Isyaku, Y., et al. (2023). In Silico Discovery and ADMET Pharmacokinetic of Novel Pyrimidinic Selenoureas as Selective Breast Carcinoma Cells (MCF-7) Inhibitors. Clinical Research.
  • Unknown. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed.
  • Nantasenamat, C. (2025). Advances in computational methods to predict the biological activity of compounds. ResearchGate.
  • Unknown. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • Unknown. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers.
  • Unknown. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
  • Unknown. (2020). Significance The Biological Activity to Pyrimidine Analogues. Unknown.
  • ChemScene. (n.d.). 5-Ethynyl-4,6-dimethylpyrimidine.
  • Unknown. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. PMC.
  • Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES.
  • Volov, A. A., et al. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. PubMed.
  • Sharma, A., & Parle, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace.
  • Patel, K. S., et al. (n.d.). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.
  • Elshamsy, S., et al. (2023). Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. SciSpace.
  • Unknown. (n.d.). Green Synthesis of Pyrimidine Derivative. ResearchGate.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Slaninova, V., et al. (2020). The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors. MDPI.
  • Unknown. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC.
  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
  • Unknown. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI.

Sources

Protocols & Analytical Methods

Method

Click chemistry reagents: Using 5-ethynyl-4,6-dimethylpyrimidine in CuAAC

Application Note: High-Efficiency CuAAC Conjugation Using 5-Ethynyl-4,6-Dimethylpyrimidine Abstract & Introduction This guide details the optimized protocols for utilizing 5-ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency CuAAC Conjugation Using 5-Ethynyl-4,6-Dimethylpyrimidine

Abstract & Introduction

This guide details the optimized protocols for utilizing 5-ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard terminal alkynes are ubiquitous in click chemistry, this specific heterocyclic reagent presents unique opportunities and challenges.

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors, tubulin binders, and antimicrobials. The 4,6-dimethyl substitution pattern provides essential lipophilicity and steric bulk that can enhance metabolic stability and receptor selectivity. However, the electron-deficient nature of the pyrimidine ring, combined with the steric crowding of the methyl groups, requires specific modulation of CuAAC conditions to ensure high yields and prevent copper sequestration by the heterocyclic nitrogens.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid synthesis of triazole-linked pyrimidine libraries.

  • Bioisostere Screening: Replacement of amide bonds with 1,4-disubstituted triazoles in active pharmaceutical ingredients (APIs).

  • DNA/RNA Labeling: Utilization as a modified nucleobase analogue.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 5-ethynyl-4,6-dimethylpyrimidine
Molecular Weight 132.16 g/mol
Formula C₈H₈N₂
Solubility DMSO, DMF, DCM, MeOHLow aqueous solubility. Requires organic co-solvent (min 20%).[1]
Stability Stable at -20°CProtect from light; store under inert gas (Ar/N₂) to prevent alkyne oxidation.
LogP ~1.07Moderate lipophilicity; cell-permeable.

Handling Precaution: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. Strict deoxygenation of buffers is critical.

Scientific Rationale: Mechanism & Reactivity[2]

Electronic Effects

The pyrimidine ring is electron-deficient (π-deficient). This withdraws electron density from the ethynyl group at position 5.

  • Impact: The terminal alkyne proton is more acidic (pKa < 25) compared to aliphatic alkynes. This facilitates the formation of the Copper(I)-acetylide intermediate (the rate-limiting step in many catalytic cycles), potentially accelerating the reaction.

Steric & Chelating Challenges
  • Steric Occlusion: The methyl groups at positions 4 and 6 flank the alkyne. While the alkyne is linear, the approach of the bulky copper-ligand complex can be sterically hindered.

  • Nitrogen Chelation: The pyrimidine nitrogens (N1/N3) are Lewis bases. They can compete with the ligand (THPTA/TBTA) for Cu(I) binding. If the copper coordinates to the ring nitrogens instead of the alkyne, the catalytic cycle stalls ("poisoning the catalyst").

    • Solution: Use a strong chelating ligand (THPTA) and maintain a slight excess of Copper to saturate non-productive binding sites.

Experimental Protocols

Decision Matrix: Choosing the Right Ligand

Sources

Application

Application Note: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from 5-Ethynyl-4,6-dimethylpyrimidine via CuAAC

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and data-driven bioconjugation strategies. Introduction & Chemical Context 5-Ethynyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and data-driven bioconjugation strategies.

Introduction & Chemical Context

5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) is a highly versatile terminal alkyne building block[1]. Pyrimidine scaffolds are ubiquitous in drug discovery, frequently serving as the core structure for kinase inhibitors, antiviral agents, and nucleoside analogs (such as 5-ethynyluridine used in RNA metabolic labeling)[2][3].

By coupling this alkyne with various organic azides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —the premier "Click Chemistry" reaction—researchers can rapidly generate 1,4-disubstituted 1,2,3-triazoles[4]. The resulting triazole ring acts as a robust bioisostere for amide bonds, offering enhanced metabolic stability, resistance to enzymatic degradation, and favorable physicochemical properties for lead optimization[4][5].

Mechanistic Insights & Causality

The thermal Huisgen 1,3-dipolar cycloaddition typically yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers[4]. However, the introduction of a Cu(I) catalyst exclusively drives the formation of the 1,4-disubstituted 1,2,3-triazole[4]. As an application scientist, it is critical to understand why specific reagents are chosen to maintain this catalytic cycle, especially when handling sensitive biomolecules or complex drug intermediates.

  • Catalyst Generation: Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) or disproportionates[6]. We utilize an in situ reduction of Copper(II) sulfate (CuSO₄) using sodium ascorbate to maintain a steady state of active Cu(I)[6][7].

  • Ligand Protection (The "Shield" Effect): In biological or complex molecular settings, Cu(I) and ascorbate can generate Reactive Oxygen Species (ROS) that degrade sensitive substrates (like RNA, proteins, or electron-rich small molecules)[8][9]. The addition of accelerating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA serves a dual purpose: it accelerates the metallacycle formation by stabilizing the Cu(I) oxidation state, and it acts as a sacrificial reductant to protect the pyrimidine and conjugated biomolecules from oxidative damage[8][9][10].

  • ROS Scavenging: Aminoguanidine is added to intercept dehydroascorbate by-products[8]. Without aminoguanidine, these by-products can react with lysine or arginine residues in biological assays, leading to unwanted covalent modifications and protein aggregation[7][10].

CuAAC_Mechanism Cu2 Cu(II) Sulfate (Precursor) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Donates e- PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex Binds Alkyne Ligand THPTA / BTTAA Ligand (Stabilizer & ROS Protector) Ligand->Cu1 Coordinates Alkyne 5-Ethynyl-4,6-dimethylpyrimidine (Terminal Alkyne) Alkyne->PiComplex Azide Organic Azide (R-N3) Metallacycle Cu(III) Metallacycle (Rate-Determining Step) Azide->Metallacycle Acetylide Cu(I)-Acetylide Complex PiComplex->Acetylide Deprotonation Acetylide->Metallacycle Azide Addition Triazole 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration

Caption: CuAAC catalytic cycle detailing the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

Experimental Workflows: Self-Validating Protocol

This protocol is designed as a self-validating system. We strongly recommend running a parallel control reaction using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) to visually confirm catalytic turnover before committing high-value pyrimidine derivatives or biological targets[10].

Materials & Stock Solutions
  • Alkyne: 5-Ethynyl-4,6-dimethylpyrimidine (100 mM stock in DMSO)[1].

  • Azide: Target organic azide (100 mM stock in DMSO).

  • Copper Source: CuSO₄·5H₂O (20 mM aqueous stock)[10].

  • Ligand: THPTA or BTTAA (50 mM aqueous stock)[10].

  • Reductant: Sodium Ascorbate (100 mM aqueous stock, must be freshly prepared )[6].

  • Scavenger: Aminoguanidine hydrochloride (100 mM aqueous stock)[10].

  • Solvent: Phosphate Buffer (pH 7.4) or t-BuOH/Water (1:1 v/v) for synthetic scale-up.

Step-by-Step Methodology
  • Pre-complexation (The Critical Quality Attribute): In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA (1:2 to 1:5 molar ratio)[6][10]. Mix thoroughly and incubate at room temperature for 5 minutes. Causality: Pre-complexing Cu(II) with the ligand before reduction prevents the formation of insoluble, catalytically dead copper salts and minimizes ROS generation upon ascorbate addition[6][7].

  • Substrate Assembly: To a reaction vial containing 437.5 µL of solvent, add the 5-ethynyl-4,6-dimethylpyrimidine (final concentration ~1 mM) and the azide (final concentration ~1.2 mM, 1.2 eq excess).

  • Scavenger Addition: Add 25 µL of 100 mM aminoguanidine (final conc. 5 mM)[10]. Causality: Aminoguanidine acts as a sacrificial trap for dehydroascorbate, preventing the cross-linking of sensitive functional groups[7].

  • Catalyst Introduction: Transfer the pre-complexed CuSO₄/THPTA solution to the reaction vial.

  • Reaction Initiation: Add 25 µL of freshly prepared 100 mM sodium ascorbate (final conc. 5 mM) to initiate the reaction[10]. Causality: Ascorbate reduces Cu(II) to the active Cu(I) species[6]. The solution may briefly change color, indicating the formation of the Cu(I) complex. Never add ascorbate to uncomplexed copper. [7]

  • Incubation & Monitoring: Degas the vial with nitrogen (optional but recommended for low-concentration substrates) and stir at room temperature for 1–2 hours.

  • Validation & Purification: Monitor reaction completion via LC-MS (looking for the M+H mass of the triazole product). Purify via preparative HPLC or standard silica gel chromatography.

CuAAC_Workflow Step1 1. Pre-complexation CuSO4 + THPTA (5 min, RT) Step3 3. Catalyst Addition Add Cu/THPTA mix to substrates Step1->Step3 Step2 2. Substrate Mix Alkyne + Azide + Aminoguanidine Step2->Step3 Step4 4. Initiation Add fresh Sodium Ascorbate Step3->Step4 Step5 5. Incubation 1-2 hours, RT (N2 atmosphere) Step4->Step5 Step6 6. Validation LC-MS / TLC & Purification Step5->Step6

Caption: Step-by-step experimental workflow for robust CuAAC triazole synthesis.

Data Presentation: Optimization of CuAAC Conditions

The choice of ligand and copper equivalents dramatically impacts both the reaction kinetics and the preservation of substrate integrity. The table below summarizes expected yields and reaction parameters based on established bioconjugation and click-chemistry optimization studies[7][9][10].

Catalyst SystemLigandCu:Ligand RatioAscorbate (eq)Reaction TimeExpected YieldROS GenerationBest Application
CuSO₄ NoneN/A5.0> 12 h< 40%HighNot recommended
CuSO₄ TBTA1:15.04 - 6 h70 - 85%ModerateOrganic solvents (DMSO/DMF)
CuSO₄ THPTA1:55.01 - 2 h> 95%LowAqueous/Organic mixtures
CuSO₄ BTTAA1:55.0< 1 h> 95%Very LowLive cells / Sensitive biomolecules

Note: THPTA and BTTAA are vastly superior for aqueous conditions due to their high water solubility and potent ROS-scavenging properties, ensuring the structural integrity of the pyrimidine core and any attached biological moieties[9].

References

  • RSC Advances. "Recent advances in organic dyes and fluorophores comprising a 1,2,3-triazole moiety". Available at:[Link]

  • ResearchGate. "Nucleosides and Oligonucleotides with Diynyl Side Chains: Base Pairing and Functionalization...". Available at:[Link]

  • Springer Protocols. "Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition". Available at:[Link]

  • PMC / NIH. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation". Available at:[Link]

  • SciSpace. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Available at:[Link]

  • PMC / NIH. "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling". Available at:[Link]

Sources

Method

Precision Bioconjugation via 5-Ethynyl-4,6-dimethylpyrimidine: A Robust Click-Ready Scaffold

Topic: Bioconjugation techniques using 5-ethynyl-4,6-dimethylpyrimidine linkers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioconjugation techniques using 5-ethynyl-4,6-dimethylpyrimidine linkers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction: The Pyrimidine Advantage in Click Chemistry

In the landscape of bioconjugation, the stability and solubility of the linker are as critical as the bioorthogonality of the reaction. While standard phenyl-alkyne linkers are ubiquitous, they often suffer from poor aqueous solubility and susceptibility to metabolic oxidation. 5-Ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6) emerges as a superior "Click-Ready" scaffold, offering a unique combination of physicochemical properties tailored for high-value Antibody-Drug Conjugates (ADCs) and nucleic acid labeling.

Why 5-Ethynyl-4,6-dimethylpyrimidine?

This scaffold distinguishes itself through three mechanistic advantages:

  • Enhanced Solubility: The pyrimidine core incorporates two nitrogen atoms, significantly lowering the logP (lipophilicity) compared to phenyl analogues. This reduces the risk of hydrophobic aggregation—a common failure mode in ADC development.

  • Steric Shielding (The 4,6-Dimethyl Effect): The methyl groups at positions 4 and 6 flank the reactive 5-ethynyl group. While they do not prevent the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they provide a "steric fence" around the resulting triazole linkage. This shielding protects the conjugate from enzymatic degradation in complex biological matrices.

  • Bioorthogonal Precision: The terminal alkyne is inert to native biological functional groups (amines, thiols, hydroxyls), ensuring site-specific conjugation only to azide-tagged targets.

Mechanistic Workflow & Chemistry

The bioconjugation strategy relies on the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The 5-ethynyl-4,6-dimethylpyrimidine acts as the heterobifunctional core. Typically, the C2 position of the pyrimidine is functionalized with the payload (drug/fluorophore), leaving the C5-alkyne free for the click reaction with an azide-labeled biomolecule.

Visualization: The Conjugation Logic

BioconjugationWorkflow cluster_steric Steric Shielding Mechanism Payload Payload (Drug/Dye) Linker Linker Scaffold (2-Chloro-5-ethynyl-4,6-dimethylpyrimidine) Payload->Linker SnAr Substitution (at C2 position) Intermediate Functionalized Payload (Alkyne-Ready) Linker->Intermediate Yields Conjugate Final Conjugate (Stable Triazole Linkage) Intermediate->Conjugate Click Reaction (CuAAC) Biomolecule Biomolecule-Azide (Antibody/Protein) Biomolecule->Conjugate Catalyst Cu(I) Catalyst (CuSO4 + THPTA) Catalyst->Conjugate Catalyzes

Caption: Workflow for utilizing the 5-ethynyl-4,6-dimethylpyrimidine scaffold. The C2 position anchors the payload, while the C5-alkyne executes the click reaction.

Detailed Protocol: Bioconjugation to Azide-Labeled Proteins

This protocol describes the conjugation of a drug-linked 5-ethynyl-4,6-dimethylpyrimidine to an azide-functionalized antibody (mAb-N3).

Phase A: Materials & Reagents
ReagentSpecificationRole
Linker-Payload 5-ethynyl-4,6-dimethylpyrimidine conjugated to DrugThe "Clickable" Drug
mAb-N3 Azide-functionalized AntibodyTarget Biomolecule
CuSO4[1][2][3][4] · 5H2O 20 mM in waterCopper Source
THPTA Ligand 50 mM in waterCu(I) Stabilizer (Prevents oxidation/toxicity)
Sodium Ascorbate 100 mM in water (Freshly prepared)Reducing Agent (Cu(II) → Cu(I))
Reaction Buffer 100 mM Phosphate (PBS), pH 7.4Solvent (Avoid Tris/Ammonium buffers)
Desalting Column PD-10 or Zeba SpinPurification
Phase B: Experimental Procedure
Step 1: Preparation of the Catalyst Complex

Rationale: Pre-complexing Copper with THPTA prevents Cu(I)-induced degradation of the protein and ensures efficient catalysis.

  • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Example: Mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA.

  • Incubate for 5 minutes at room temperature. The solution should remain clear/light blue.

Step 2: The Click Reaction Setup

Rationale: Order of addition is critical to prevent precipitation. The alkyne-linker is often hydrophobic; adding it slowly to the protein prevents aggregation.

  • Protein: Dilute mAb-N3 to 2 mg/mL in PBS (pH 7.4). Transfer 500 µL (1 mg protein) to a reaction tube.

  • Linker Addition: Add the Linker-Payload (dissolved in DMSO) to the protein.

    • Stoichiometry: Use 5–10 molar equivalents of Linker per Azide group.

    • DMSO Limit: Ensure final DMSO concentration is < 10% (v/v) to maintain protein stability.

  • Catalyst Addition: Add the pre-complexed Cu-THPTA mixture to the reaction.

    • Final Concentration: Aim for 0.5 mM Cu in the final volume.

  • Initiation: Add Sodium Ascorbate (final concentration 5 mM) to initiate the reaction.

  • Incubation: Flush the headspace with Nitrogen/Argon (optional but recommended to protect Cu(I)). Cap and incubate at 25°C for 60–90 minutes with gentle agitation.

Step 3: Quenching and Purification
  • Quench: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

  • Purification: Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., PD-10) or perform dialysis against PBS to remove excess Linker-Payload and Copper reagents.

  • Analysis: Verify conjugation via UV-Vis (absorbance ratio of Drug:Antibody) or Hydrophobic Interaction Chromatography (HIC).

Critical Analysis & Troubleshooting

Comparison: Pyrimidine vs. Phenyl Linkers

The following table highlights why one would choose the 4,6-dimethylpyrimidine scaffold over traditional options.

Feature5-Ethynyl-4,6-dimethylpyrimidineStandard Phenyl-AlkyneImpact
Water Solubility High (N-heterocycle)Low (Carbocycle)Reduced aggregation of ADCs.
Linkage Stability High (Steric shielding by methyls)ModerateLower premature drug release.
Click Reactivity Tunable (Sterics modulate rate)FastControlled reaction; fewer side reactions.
Metabolic Liability Low (Resistant to P450 oxidation)ModerateImproved in vivo half-life.
Troubleshooting Guide
  • Problem: Protein Precipitation.

    • Cause: Copper instability or high DMSO.

    • Solution: Increase THPTA ratio to 1:10 (Cu:Ligand). Ensure DMSO < 5%.

  • Problem: Low Conjugation Efficiency.

    • Cause: Steric hindrance of the 4,6-dimethyl groups.

    • Solution: Increase reaction time to 4 hours or raise temperature to 30°C (if protein tolerates). The steric bulk stabilizes the product but slows the transition state formation.

  • Problem: Blue solution turns yellow/brown.

    • Cause: Oxidation of Cu(I) to inactive forms or precipitation of Cu2O.

    • Solution: Add more Ascorbate or degas buffers thoroughly.

Mechanism of Steric Stabilization

The 4,6-dimethyl substitution pattern is not merely structural; it is functional. By crowding the C5-position, these methyl groups create a hydrophobic pocket around the triazole formed after clicking.

StericMechanism cluster_protection In Vivo Stability Alkyne 5-Ethynyl-4,6-dimethylpyrimidine (Pre-Click) Triazole 1,2,3-Triazole Product (Post-Click) Alkyne->Triazole CuAAC Reaction Enzyme Protease/Esterase (Metabolic Attack) Triazole->Enzyme Steric Repulsion (Methyls Block Access)

Caption: The 4,6-dimethyl groups (ortho to the linkage) physically block enzymatic access to the triazole, enhancing in vivo stability.

References

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Pyrimidine Derivatives in Click Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry. Retrieved from [Link]

Sources

Application

Application Note: Precision Hydration of 5-Ethynyl-4,6-dimethylpyrimidine to Acetyl Derivatives

Executive Summary The transformation of terminal alkynes to methyl ketones is a foundational operation in synthetic organic chemistry. For the specific substrate 5-ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6)[1], th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of terminal alkynes to methyl ketones is a foundational operation in synthetic organic chemistry. For the specific substrate 5-ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6)[1], this hydration yields 5-acetyl-4,6-dimethylpyrimidine—a highly valuable building block for pharmaceutical development and kinase inhibitor design. However, the presence of a strongly basic, electron-deficient pyrimidine core introduces significant chemoselectivity and catalytic challenges that render standard hydration protocols ineffective. This guide provides a field-proven, causality-driven methodology to achieve this transformation with high atom economy and yield.

Mechanistic Rationale & Substrate Challenges

Standard alkyne hydration relies on the electrophilic activation of the carbon-carbon triple bond, followed by the nucleophilic attack of water to form an enol intermediate. This enol rapidly undergoes to yield the thermodynamically stable methyl ketone[2].

While classical methods utilize Brønsted acids or mercury(II) salts[3], applying these to 5-ethynyl-4,6-dimethylpyrimidine presents two major failure modes:

  • Protonation-Induced Deactivation: The pyrimidine nitrogens are readily protonated in strongly acidic media. This dramatically withdraws electron density from the ring, increasing the activation energy required for electrophilic attack on the adjacent alkyne.

  • Catalyst Poisoning: Basic nitrogen heterocycles can competitively coordinate to empty d-orbitals of transition metal catalysts (e.g., Pd, Ru, or unshielded Au), leading to catalyst poisoning, off-target deprotection, or reaction stalling[4].

The Solution: To circumvent these limitations, we deploy an utilizing a bulky N-heterocyclic carbene (NHC) ligand[5]. The extreme steric bulk of the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand physically blocks the pyrimidine nitrogens from coordinating to the gold center. Simultaneously, the strong σ-donating ability of the NHC maintains the extreme alkynophilicity required to activate the triple bond without acidic co-catalysts.

Reaction Pathway Visualization

MechanisticCycle Substrate 5-Ethynyl-4,6-dimethylpyrimidine (Substrate) PiComplex π-Alkyne-[Au]⁺ Complex (Electrophilic Activation) Substrate->PiComplex + [(IPr)Au]⁺ ActiveCat [(IPr)Au]⁺ (Active Catalyst) ActiveCat->PiComplex Coordination VinylGold Vinylgold Intermediate (Post-H₂O Attack) PiComplex->VinylGold + H₂O Nucleophilic Attack VinylGold->ActiveCat Catalyst Regeneration Enol Enol Intermediate (Unstable) VinylGold->Enol Protodeauration (MeOH assisted) Product 5-Acetyl-4,6-dimethylpyrimidine (Methyl Ketone) Enol->Product Keto-Enol Tautomerization

Figure 1: Acid-free Gold(I)-catalyzed Markovnikov hydration mechanism for the pyrimidine substrate.

Experimental Methodologies

Protocol A: Advanced Acid-Free [(IPr)Au]⁺ Catalyzed Hydration (Recommended)

This self-validating protocol is optimized for basic heterocycles, operating under exceptionally mild conditions to prevent substrate degradation.

Step 1: Catalyst Activation

  • Action: In a dry 10 mL reaction vial under an argon atmosphere, combine [(IPr)AuCl] (1.0 mol%) and AgSbF₆ (1.0 mol%) in a solvent mixture of 1,4-dioxane/MeOH (2:1 v/v, 2.0 mL). Stir vigorously at room temperature for 10 minutes.

  • Causality & Expert Insight: The silver salt acts as a halide scavenger. It abstracts the chloride ligand from the gold precatalyst, precipitating insoluble AgCl and generating the highly electrophilic, coordinatively unsaturated [(IPr)Au]⁺ active species. The visual cue of a white precipitate confirms successful catalyst activation.

Step 2: Substrate & Reagent Addition

  • Action: Add 5-ethynyl-4,6-dimethylpyrimidine (1.0 equiv, 1.0 mmol, 132.16 mg) to the vial, followed immediately by deionized H₂O (10.0 equiv, 10.0 mmol, 180 µL).

  • Causality & Expert Insight: A 10-fold stoichiometric excess of water ensures pseudo-first-order kinetics for the nucleophilic attack, driving the equilibrium forward. The inclusion of Methanol (MeOH) as a co-solvent is not arbitrary; it acts as a critical proton shuttle, significantly lowering the transition state energy for the protodeauration step (cleavage of the Au-C bond)[5].

Step 3: Reaction Execution & In-Process Monitoring

  • Action: Seal the vial and heat the mixture to 60 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection at 254 nm).

  • Causality & Expert Insight: The starting alkyne is non-polar and will migrate higher on the TLC plate. The formation of the acetyl group increases the molecule's dipole moment, resulting in a lower Rf value. The reaction is complete when the upper spot is entirely consumed.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the precipitated AgCl and spent catalyst residues. Wash the pad with EtOAc (10 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient hexanes to 40% EtOAc) to afford pure 5-acetyl-4,6-dimethylpyrimidine.

Protocol B: Classical Mercury(II)-Catalyzed Hydration (Benchmark/Alternative)

While highly toxic and less efficient for basic heterocycles, this method serves as a classical benchmark[3].

Step 1: Acidic Substrate Activation

  • Action: Dissolve 5-ethynyl-4,6-dimethylpyrimidine (1.0 equiv) in THF (0.2 M). Slowly add a 1.0 M aqueous solution of H₂SO₄ (2.5 equiv).

  • Causality & Expert Insight: Because the pyrimidine nitrogens (pKa ~2-3) act as a proton sink, 2.5 equivalents of acid are strictly required to fully protonate the basic sites and maintain a sufficiently acidic bulk medium for the catalytic cycle.

Step 2: Catalysis & Workup

  • Action: Add HgSO₄ (5.0 mol%) and heat to 70 °C for 16 hours. Upon completion, neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH ~ 7.5. Extract with EtOAc (3x).

  • Causality & Expert Insight: The neutralization step is the critical failure point in this protocol. If the aqueous layer remains acidic, the pyrimidine product will remain protonated and water-soluble, destroying the isolated yield.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and efficiency metrics of both protocols, highlighting the superiority of the acid-free gold methodology for pyrimidine substrates.

ParameterProtocol A:[(IPr)Au]⁺ CatalysisProtocol B: Hg(II) Catalysis
Catalyst Loading 1.0 mol%5.0 mol%
Reaction Temperature 60 °C70 °C
Reaction Time 4 - 6 hours16 - 24 hours
Additives / Acid None (Acid-Free)2.5 equiv H₂SO₄
Typical Yield > 92%45 - 60%
Toxicity Profile Low (Gold/Silver salts)High (Heavy metal toxicity)
Substrate Compatibility Excellent for basic heterocyclesPoor (Requires excess acid)

Analytical Characterization (Self-Validation)

To verify the successful hydration to 5-acetyl-4,6-dimethylpyrimidine, utilize ¹H NMR spectroscopy (CDCl₃, 400 MHz).

  • Disappearance: The terminal alkyne proton (typically a sharp singlet around ~3.3 - 3.6 ppm) must be completely absent.

  • Appearance: A new, distinct singlet integrating to 3H will appear at approximately 2.55 ppm , corresponding to the newly formed acetyl methyl group (-C(=O)CH₃).

  • Core Integrity: The pyrimidine C2-H proton will remain visible as a far downfield singlet at ~8.9 - 9.1 ppm, confirming the heterocyclic core is intact.

References

  • OpenStax. (2023). 9.4 Hydration of Alkynes. In Organic Chemistry: A Tenth Edition.[2] URL:[Link]

  • Marion, N., Ramón, R. S., & Nolan, S. P. (2009). [(NHC)AuI]-Catalyzed Acid-Free Alkyne Hydration at Part-per-Million Catalyst Loadings. Journal of the American Chemical Society, 131(2), 448-449.[5] URL:[Link]

  • Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides through chemoselective transformations. Organic & Biomolecular Chemistry, 11, 4702-4718.[4] URL:[Link]

Sources

Method

Application Note: Cyclization Strategies for 5-Ethynyl-4,6-dimethylpyrimidine in Heterocycle Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Rationale The synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

The synthesis of complex, pyrimidine-embedded polyheterocycles is a cornerstone of modern drug discovery. 5-Ethynyl-4,6-dimethylpyrimidine (CAS No. 2751615-44-6) has emerged as a highly versatile terminal alkyne building block for diversity-oriented synthesis (DOS)[1].

The unique reactivity of this molecule stems from its electronic and steric profile. The electron-deficient pyrimidine ring enhances the acidity of the terminal alkyne proton, facilitating rapid metalation (e.g., copper acetylide formation)[2]. Concurrently, the 4,6-dimethyl groups provide critical steric shielding that prevents unwanted side reactions at the pyrimidine core, directing reactivity exclusively toward the ethynyl moiety.

This application note details two highly robust, self-validating cyclization workflows utilizing 5-ethynyl-4,6-dimethylpyrimidine:

  • Regioselective 1,2,3-Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Diversity-Oriented Synthesis of Pyrimidine-Fused Indoles via Silver-Mediated Tandem Annulation[3],[4].

Workflow A: Regioselective 1,2,3-Triazole Synthesis (CuAAC)

Mechanistic Insights

The CuAAC reaction is the premier method for generating 1,4-disubstituted 1,2,3-triazoles. When utilizing 5-ethynyl-4,6-dimethylpyrimidine, the pyrimidine ring acts as a strong


-acceptor. This electronic withdrawal stabilizes the intermediate copper(I)-acetylide complex, significantly lowering the activation energy required for the subsequent cycloaddition with the organic azide[2].

CuAAC_Mechanism A 5-Ethynyl-4,6- dimethylpyrimidine D Cu-Acetylide Intermediate A->D + Cu(I) B Organic Azide (R-N3) B->D C Cu(I) Catalyst (Active Species) C->D E 1,4-Disubstituted 1,2,3-Triazole D->E Cycloaddition & Protonation

Fig 1: CuAAC workflow for 1,2,3-triazole synthesis using 5-ethynyl-4,6-dimethylpyrimidine.

Experimental Protocol: CuAAC Cyclization

This protocol is designed to be self-validating, utilizing visual cues and specific quenching steps to ensure high purity.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-ethynyl-4,6-dimethylpyrimidine (132.2 mg, 1.0 mmol) and the target organic azide (1.1 mmol) in 5.0 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Generation: Add sodium ascorbate (19.8 mg, 0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol, 5 mol%).

    • Causality Note: Generating Cu(I) in situ via the reduction of Cu(II) by ascorbate prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), ensuring high cross-coupling fidelity.

  • Reaction: Stir the mixture vigorously at room temperature. The solution will typically transition from pale blue to a bright yellow/orange suspension as the active Cu(I) species forms. Stir for 2–4 hours. Monitor the complete consumption of the alkyne via TLC (Hexanes/EtOAc 1:1, UV active at 254 nm).

  • Quenching & Workup: Add 5.0 mL of saturated aqueous EDTA solution and stir for 15 minutes.

    • Causality Note: EDTA strongly chelates residual copper, pulling it into the aqueous layer. This is a critical step to prevent heavy metal contamination, which can cause false positives in downstream biological or enzymatic assays.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 1,4-disubstituted triazole.

Quantitative Data: CuAAC Yields

Table 1: Optimization and yield data for the CuAAC reaction using various azides.

Azide SubstrateReaction Time (h)Isolated Yield (%)Purity (HPLC)
Benzyl azide2.094>99%
Phenyl azide2.58998%
3-Azidopropan-1-ol3.091>99%

Workflow B: Silver-Mediated Tandem Annulation

Mechanistic Insights

To build pyrimidine-embedded polyheterocycles, 5-ethynyl-4,6-dimethylpyrimidine can be subjected to a tandem Sonogashira coupling and silver-mediated cyclization cascade[3],[4]. In the cyclization step, Ag(I) acts as a soft, carbophilic Lewis acid. It selectively coordinates to the alkyne


-system, lowering the LUMO of the alkyne and rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent amine (a 5-endo-dig cyclization).

Ag_Cyclization S1 2-(4,6-Dimethylpyrimidin-5-ylethynyl)aniline (Sonogashira Intermediate) S2 Ag(I) π-Activation of Alkyne S1->S2 S3 Intramolecular Nucleophilic Attack (Hydroamination) S2->S3 S4 Protonolysis & Catalyst Regeneration S3->S4 S5 2-(4,6-Dimethylpyrimidin-5-yl)indole S4->S5

Fig 2: Silver-catalyzed intramolecular hydroamination cascade to form pyrimidine-fused indoles.

Experimental Protocol: Polyheterocycle Synthesis
  • Intermediate Synthesis (Sonogashira Coupling): React 5-ethynyl-4,6-dimethylpyrimidine (1.0 mmol) with 2-iodoaniline (1.2 mmol) using Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), and Et₃N (3.0 mmol) in anhydrous DMF (5 mL) at 70°C for 6 hours. Aqueous workup and brief silica plug filtration yields the intermediate 2-(4,6-dimethylpyrimidin-5-ylethynyl)aniline.

  • Cyclization Setup: Transfer the purified intermediate (1.0 mmol) to an oven-dried Schlenk flask under an argon atmosphere. Dissolve in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Silver Activation: Add Ag₂CO₃ (27.5 mg, 0.1 mmol, 10 mol%).

    • Causality Note: Ag₂CO₃ is chosen over harder Lewis acids because it selectively activates the soft alkyne without irreversibly binding to and deactivating the nucleophilic amine or the pyrimidine nitrogens[3].

  • Reaction: Heat the mixture to 80°C for 12 hours. The reaction progress can be monitored by the disappearance of the alkyne stretch (~2100 cm⁻¹) via benchtop IR spectroscopy or standard TLC.

  • Workup & Purification: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts. Concentrate the filtrate under reduced pressure and purify the resulting 2-(4,6-dimethylpyrimidin-5-yl)indole via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Annulation Yields

Table 2: Yields for the silver-mediated cyclization using different ortho-substituted nucleophiles.

Nucleophilic PrecursorCatalyst SystemCyclization Time (h)Isolated Yield (%)
2-IodoanilineAg₂CO₃ (10 mol%)1285
2-IodophenolAgOTf (10 mol%)1678
2-IodothiophenolAg₂CO₃ (10 mol%)1088

References

  • Kim, H., Tung, T. T., & Park, S. B. "Privileged Substructure-Based Diversity-Oriented Synthesis Pathway for Diverse Pyrimidine-Embedded Polyheterocycles". Organic Letters, ACS Publications. URL:[Link]

  • "Fluorescent 5-Pyrimidine and 8-Purine Nucleosides Modified with an N-Unsubstituted 1,2,3-Triazol-4-yl Moiety". PMC, National Institutes of Health. URL:[Link]

  • "Annulation of Perimidines with 5-Alkynylpyrimidines en Route to 7-Formyl-1,3-Diazopyrenes". International Journal of Molecular Sciences, MDPI. URL:[Link]

Sources

Application

Precision Functionalization of the Pyrimidine Scaffold: C-5 Ethynylation via Sonogashira Coupling

Strategic Rationale: The C-5 "Privileged" Position In the architecture of nucleic acid analogs and heterocyclic drugs, the C-5 position of the pyrimidine ring represents a unique "sweet spot" for chemical modification. U...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The C-5 "Privileged" Position

In the architecture of nucleic acid analogs and heterocyclic drugs, the C-5 position of the pyrimidine ring represents a unique "sweet spot" for chemical modification. Unlike the N3 or O4 positions, which are critical for Watson-Crick base pairing, the C-5 position projects into the major groove of the DNA double helix. Consequently, bulky modifications here are often tolerated by polymerases and do not significantly destabilize the duplex structure.

The ethynyl group (–C≡CH) is the premier functional handle for this position due to three distinct advantages:

  • Steric Minimalism: The linear geometry of the alkyne minimizes steric clash within the enzyme active site.

  • Electronic Conjugation: The alkyne extends the

    
    -system of the pyrimidine, often enhancing fluorescence or stabilizing the glycosidic bond.
    
  • Bio-orthogonal Reactivity: The terminal alkyne is inert to most biological conditions but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it the gold standard for "Click" chemistry labeling (e.g., EdU proliferation assays).

Mechanistic Insight: The Sonogashira Coupling

The most robust method to install an ethynyl group at the C-5 position is the Sonogashira cross-coupling reaction . This palladium-catalyzed cycle couples a terminal alkyne with an aryl/vinyl halide (typically 5-iodo-pyrimidines).

The Catalytic Cycle

The reaction requires a Pd(0) source and usually a Cu(I) co-catalyst.[1][2] The mechanism proceeds through four distinct phases: Oxidative Addition, Transmetallation, Isomerization, and Reductive Elimination.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Iodo-Pyrimidine PdII_Complex Pd(II)-R-X Complex OxAdd->PdII_Complex Transmetal Transmetallation (Copper Cycle Entry) PdII_Complex->Transmetal + Cu-Acetylide Iso Cis/Trans Isomerization Transmetal->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Regeneration Product C5-Ethynyl Pyrimidine RedElim->Product Cu_Alkyne Cu(I)-Acetylide Cu_Alkyne->Transmetal Cu(I) Cycle

Figure 1: The Sonogashira catalytic cycle adapted for pyrimidine functionalization. The copper cycle (dashed) activates the alkyne for transmetallation onto the palladium center.

Protocol A: Synthetic Methodology

Target: Synthesis of 5-Ethynyl-2'-deoxyuridine (EdU) Scope: Chemical Synthesis for Drug Discovery/Probe Development

This protocol describes the conversion of 5-iodo-2'-deoxyuridine (IdU) to EdU using trimethylsilyl (TMS) protection to prevent side reactions, followed by deprotection.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: 5-Iodo-2'-deoxyuridine (IdU)[3]

  • Alkyne Source: Trimethylsilylacetylene (TMSA)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2][4]

  • Co-Catalyst: Copper(I) iodide (CuI)[2][4][5]

  • Base/Solvent: Triethylamine (Et3N) / DMF (anhydrous)

  • Deprotection: Tetrabutylammonium fluoride (TBAF) or Ammonia/Methanol

Step-by-Step Procedure
Phase 1: The Coupling Reaction
  • Preparation: In a flame-dried round-bottom flask, dissolve IdU (1.0 eq, 2.8 mmol) in anhydrous DMF (10 mL).

  • Degassing (Critical): Bubble dry Argon through the solution for 15 minutes. Oxygen presence promotes Glaser coupling (alkyne-alkyne dimerization), which depletes the reagent.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) . The solution typically turns yellow/brown.

  • Reagent Addition: Add Et3N (2.0 eq) followed by dropwise addition of TMS-Acetylene (1.5 eq) .

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Silica, 10% MeOH in DCM). The product (5-TMS-ethynyl-dU) will have a higher Rf than the starting material.

  • Workup: Concentrate DMF under reduced pressure. Redissolve residue in EtOAc, wash with brine (3x) to remove copper salts (which can chelate product), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (0-10% MeOH/DCM).

Phase 2: Deprotection
  • Dissolve the TMS-intermediate in MeOH.

  • Add NH4OH (30% aq) or K2CO3 (0.1 eq) . Stir for 1 hour at RT.

  • Concentrate and purify via short silica plug or recrystallization from ethanol.

  • Validation: 1H NMR should show the disappearance of the TMS peak (~0 ppm) and the appearance of the acetylenic proton singlet (~3.2 ppm).

Protocol B: Biological Application (EdU Assay)

Target: Detection of Cell Proliferation via Click Chemistry Scope: Cellular Biology / High-Content Screening

Once the ethynyl group is installed (as EdU), it serves as a bio-orthogonal tag.[3] Cells incorporate EdU into replicating DNA instead of thymidine.[6]

Workflow Logic

The detection relies on the small size of the ethynyl group allowing DNA polymerase incorporation, followed by a post-fixation "Click" reaction with a fluorescent azide.[7]

EdU_Workflow cluster_0 Live Phase cluster_1 Fixed Phase cluster_2 Detection Phase Step1 Cell Culture + EdU (10 µM) Step2 DNA Incorporation (S-Phase) Step1->Step2 Step3 Fixation (3.7% Formaldehyde) Step2->Step3 Wash PBS Step4 Permeabilization (0.5% Triton X-100) Step3->Step4 Step5 Click Cocktail (CuSO4 + Ascorbate + Azide-Dye) Step4->Step5 Step6 Fluorescence Imaging Step5->Step6 Nuclei Stain

Figure 2: The EdU Cell Proliferation Assay workflow. The ethynyl handle allows post-fixation labeling, avoiding the DNA denaturation required by older BrdU antibodies.

The "Click" Cocktail Recipe

Prepare fresh immediately before use.

Component Concentration Function
Tris Buffer 100 mM (pH 8.5) Maintains pH for optimal Cu catalytic activity.
CuSO4 1–2 mM Source of Copper.
Ascorbic Acid 50–100 mM Reducing agent (Reduces Cu(II) to catalytic Cu(I)).

| Fluorescent Azide | 5–10 µM | Detector (e.g., Azide-AlexaFluor 488). |

Critical Note: Add Ascorbic Acid last. It initiates the reduction of Copper. Once added, the solution is active for <15 minutes due to oxidation of Cu(I) back to Cu(II).

Troubleshooting & Optimization

Common failure modes in C-5 ethynylation and subsequent applications.

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Glaser Coupling (Homocoupling of alkyne)Strict Degassing. Ensure Argon atmosphere. Add alkyne slowly.
Black Precipitate (Synthesis) Palladium aggregation ("Pd Black")Add excess ligand (PPh3) or switch to PdCl2(PPh3)2 which is more robust than Pd(PPh3)4.
No Signal (Cell Assay) Cu(I) OxidationFresh Ascorbate. The reducing agent degrades rapidly in water. Prepare fresh stock daily.
High Background (Cell Assay) Non-specific Dye bindingIncrease BSA (3%) in wash steps. Ensure Azide concentration is <10 µM.[6]
Regioselectivity Issues Reaction at N-3 positionUse N-3 protected precursors if using alkyl halides, but Sonogashira is highly specific for the C-5 Iodine.

References

  • Robins, M. J., & Barr, P. J. (1983). Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides. The Journal of Organic Chemistry, 48(11), 1854-1862. [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

  • Agrofoglio, L. A., et al. (2003). Palladium-assisted routes to nucleosides.[2] Chemical Reviews, 103(5), 1875-1916. [Link]

  • Liang, Y., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. [Link]

Sources

Method

Application Note: Solvent Selection and Optimization for Reactions Involving 5-Ethynyl-4,6-dimethylpyrimidine

Executive Summary & Chemical Profiling 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) is a highly versatile, commercially available building block utilized in advanced drug discovery and materials science[1]. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) is a highly versatile, commercially available building block utilized in advanced drug discovery and materials science[1]. Structurally, it features an electron-deficient pyrimidine ring conjugated to a terminal alkyne. This unique electronic environment dictates its reactivity:

  • Enhanced Alkyne Acidity: The electron-withdrawing pyrimidine lowers the

    
     of the terminal alkyne proton, accelerating the formation of metal-acetylide intermediates.
    
  • Competitive Coordination: The basic nitrogen atoms on the pyrimidine ring can act as off-target ligands, potentially poisoning transition metal catalysts if the solvent environment is not meticulously optimized[2].

This guide provides authoritative, self-validating protocols for the two most critical transformations involving this scaffold: Sonogashira Cross-Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Sonogashira Cross-Coupling: Solvent & Ligand Synergy

Mechanistic Causality

The Sonogashira reaction relies on a dual Palladium/Copper catalytic cycle[2]. For pyrimidine-based alkynes, solvent selection is a delicate balance between dissolving lipophilic substrates and stabilizing the oxidative addition complex without over-coordinating the Pd(0) center[3].

While polar aprotic solvents like DMF (


) are traditionally favored for their ability to stabilize the Pd-intermediate, they can exacerbate catalyst deactivation when paired with strongly coordinating pyrimidine substrates[3][4]. In such cases, utilizing a non-polar solvent like Toluene (

) paired with a bidentate ligand (e.g., dppf) provides a superior bite angle, forcing the reaction forward while preventing off-target pyrimidine coordination[4].
Quantitative Solvent Profiling

Table 1: Solvent impact on Sonogashira coupling with pyrimidine alkynes.

SolventDielectric Constant (

)
Boiling Point (°C)Protic/AproticEmpirical Performance & Causality
DMF 36.7153AproticExcellent for dissolving Pd complexes; accelerates oxidative addition but risks over-coordination[3].
Toluene 2.4111AproticIdeal for lipophilic substrates; minimizes pyrimidine coordination. Requires heating (~80°C)[3][4].
Water 80.4100ProticGreen alternative; requires phase-transfer catalysts or specific water-soluble ligands[5].
THF 7.666AproticMildly coordinating; offers a good balance of solubility and volatility for room-temperature runs[3].
Visualization: Sonogashira Catalytic Cycle

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by DMF) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Sonogashira catalytic cycle highlighting solvent-dependent oxidative addition and transmetalation.

Protocol A: Optimized Sonogashira Coupling

This protocol utilizes Toluene to suppress pyrimidine coordination, paired with Pd(dppf)Cl₂ for enhanced oxidative addition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 5-ethynyl-4,6-dimethylpyrimidine (1.0 equiv) and the target Aryl Bromide (1.1 equiv).

  • Catalyst Loading: Add

    
     (5 mol%) and CuI (5 mol%).
    
    • Causality:

      
       is chosen over 
      
      
      
      because the dppf ligand provides a wider bite angle, forcing the challenging aryl bromide into the oxidative addition step[4]. CuI acts as the co-catalyst to form the reactive copper acetylide[2].
  • Solvent & Base Addition: Add anhydrous Toluene (0.2 M) and Diisopropylamine (DIPA, 3.0 equiv).

    • Causality: DIPA is a bulkier, more basic amine than Triethylamine (TEA), facilitating better alkyne deprotonation in non-polar Toluene[6].

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) is highly sensitive to oxidation. Trace oxygen will trigger the Glaser homocoupling of the alkyne, consuming the starting material and creating difficult-to-separate byproducts[2].

  • Reaction & Validation: Heat to 80°C for 12 hours.

    • Self-Validation System: Spike the reaction with 1,3,5-trimethylbenzene (0.25 equiv) as an internal standard[6]. Extract a 50 µL aliquot, filter through a short silica plug, and analyze via GC-FID to quantitatively confirm the disappearance of the aryl bromide before quenching.

CuAAC (Click Chemistry): Aqueous vs. Organic Environments

Mechanistic Causality

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a thermodynamically favored reaction that specifically yields 1,4-disubstituted 1,2,3-triazoles[7]. Unlike the Sonogashira coupling, CuAAC thrives in aqueous environments[8].

Water acts as a kinetic accelerator; it stabilizes the Cu(I)-acetylide transition state via hydrogen bonding and lowers the activation barrier[7][8]. Because 5-ethynyl-4,6-dimethylpyrimidine has moderate lipophilicity, a pure water system will cause precipitation. Therefore, a co-solvent system like


-BuOH/H₂O or DMSO/H₂O is mandatory to maintain homogeneity while preserving the kinetic benefits of water[8][9].
Quantitative Solvent Profiling

Table 2: Solvent Systems for CuAAC (Click Chemistry).

Solvent SystemRatio (v/v)Catalyst StateCausality & Outcome

-BuOH / H₂O
1:1CuSO₄ / NaAscOptimal. Water stabilizes Cu(I);

-BuOH solubilizes the pyrimidine. High yield, room temp[7].
DMSO / H₂O 5:1CuSO₄ / NaAscExcellent for highly polar or recalcitrant pyrimidines; prevents phase separation[9].
Pure THF NeatCuI / DIPEAPoor. Requires organic-soluble Cu(I) and amine base; significantly slower kinetics[9].
Visualization: CuAAC Solvent Logic

G Start CuAAC Solvent Selection Aq Aqueous System (t-BuOH/H2O) Start->Aq Preferred Org Organic System (THF or Toluene) Start->Org Water-Sensitive Aq_Adv Fast Kinetics Cu(I) Stabilized Aq->Aq_Adv Org_Dis Slower Kinetics Requires Amine Base Org->Org_Dis

Decision tree for CuAAC solvent selection emphasizing the kinetic advantages of aqueous systems.

Protocol B: Optimized CuAAC Cycloaddition

This protocol utilizes a


-BuOH/H₂O system with in situ Cu(I) generation to ensure maximum regioselectivity and yield.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of

    
    -Butanol and distilled water.
    
    • Causality: This specific ratio ensures that both the organic azide and the 5-ethynyl-4,6-dimethylpyrimidine remain fully dissolved while providing enough aqueous character to accelerate the cycloaddition[7].

  • Substrate Addition: Dissolve 5-ethynyl-4,6-dimethylpyrimidine (1.0 equiv) and the target Organic Azide (1.05 equiv) in the solvent mixture (0.1 M concentration).

  • Catalyst Generation: Add

    
     (10 mol%), followed immediately by Sodium Ascorbate (20 mol%).
    
    • Causality: Sodium ascorbate serves as a mild, in situ reducing agent. It reduces the inactive Cu(II) from copper sulfate to the catalytically active Cu(I) species. Generating Cu(I) in situ prevents the rapid disproportionation and oxidation that occurs when using direct Cu(I) salts (like CuI) in ambient air[9].

  • Reaction & Validation: Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation System: The reaction mixture will typically turn from light blue (Cu(II)) to pale yellow/green (active Cu(I)), and finally to a cloudy suspension as the highly crystalline 1,2,3-triazole product precipitates. Monitor via TLC (DCM/MeOH 95:5); the reaction is complete when the UV-active alkyne spot is entirely consumed.

References

  • Wikipedia - Sonogashira coupling. Available at:[Link]

  • LUCP - Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Reddit (r/Chempros) - Sonogashira troubleshooting help needed. Available at:[Link]

  • Organic-Chemistry.org - Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • National Institutes of Health (PMC) - Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Glaser homocoupling during 5-ethynyl-4,6-dimethylpyrimidine reactions

A Guide to Preventing Glaser Homocoupling and Other Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethynyl-4,6-dimethylpyrimidine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Glaser Homocoupling and Other Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethynyl-4,6-dimethylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of using this versatile building block in your synthetic endeavors, with a primary focus on preventing the undesirable Glaser homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dimeric byproduct in my Sonogashira coupling reaction with 5-ethynyl-4,6-dimethylpyrimidine. What is it and why is it forming?

A1: The byproduct you are likely observing is the result of Glaser homocoupling, an oxidative dimerization of your terminal alkyne, 5-ethynyl-4,6-dimethylpyrimidine, to form a symmetric 1,3-diyne.[1][2] This reaction is a common side reaction in copper-catalyzed cross-coupling reactions, particularly the Sonogashira reaction.[3][4]

The formation of this homocoupled product is primarily driven by two factors: the presence of a copper(I) catalyst and an oxidant, which is often atmospheric oxygen.[1] The mechanism involves the formation of a copper acetylide intermediate from 5-ethynyl-4,6-dimethylpyrimidine. This intermediate can then undergo oxidative coupling to yield the undesired dimer.[2]

The electron-deficient nature of the pyrimidine ring in your substrate can potentially increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide and possibly increasing the propensity for Glaser coupling compared to more electron-rich alkynes.

Q2: What are the most effective initial steps to minimize Glaser homocoupling in a standard Sonogashira reaction?

A2: The most immediate and often effective strategies involve rigorous control of your reaction atmosphere and the judicious use of reagents.

  • Inert Atmosphere: Since oxygen is a key promoter of the oxidative homocoupling, ensuring your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) is critical.[1] This involves using proper Schlenk line or glovebox techniques and thoroughly degassing all solvents and liquid reagents prior to use.

  • Slow Addition of the Alkyne: Adding the 5-ethynyl-4,6-dimethylpyrimidine solution slowly to the reaction mixture can help to maintain a low instantaneous concentration of the alkyne. This can favor the desired cross-coupling pathway over the bimolecular homocoupling.[1]

  • Use of a Reducing Atmosphere: In some cases, employing a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon, has been shown to significantly diminish the formation of the homocoupling byproduct.[5]

Q3: I'm still observing homocoupling despite using an inert atmosphere. What other modifications to the catalytic system can I try?

A3: If rigorous exclusion of oxygen is insufficient, modifying the catalytic system is the next logical step.

  • Copper-Free Sonogashira Protocols: The most direct way to eliminate copper-mediated Glaser coupling is to remove the copper co-catalyst entirely.[3][6] Numerous copper-free Sonogashira protocols have been developed and can be highly effective.[7] These methods often rely on palladium catalysts with specific ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Ligand Choice for Palladium: The choice of ligand for the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For copper-free systems, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[6] For copper-catalyzed reactions, ligands on the copper, such as TMEDA, can also impact the reaction outcome.[2][8]

  • Alternative Metal Co-catalysts: While less common, silver salts have been used as co-catalysts in some Sonogashira-type reactions and may offer a different reactivity profile with respect to homocoupling.[3]

Q4: Can protecting the terminal alkyne of 5-ethynyl-4,6-dimethylpyrimidine prevent Glaser coupling?

A4: Yes, protecting the terminal alkyne is a very effective, albeit less atom-economical, strategy to completely prevent Glaser homocoupling.[1][9] By masking the acidic alkyne proton, the formation of the copper acetylide intermediate required for homocoupling is blocked.

A common protecting group for this purpose is the trimethylsilyl (TMS) group. The TMS-protected 5-ethynyl-4,6-dimethylpyrimidine can be used in the Sonogashira coupling reaction, and the TMS group can then be selectively removed under mild conditions in a subsequent step to reveal the desired terminal alkyne product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of the 1,3-diyne homocoupled product. 1. Presence of oxygen in the reaction. 2. High concentration of the copper(I) catalyst. 3. High instantaneous concentration of 5-ethynyl-4,6-dimethylpyrimidine.1. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂). 2. Reduce the loading of the copper(I) salt. 3. Add the 5-ethynyl-4,6-dimethylpyrimidine solution slowly to the reaction mixture. 4. Switch to a copper-free Sonogashira protocol. 5. Protect the terminal alkyne with a removable group like TMS.
Low yield of the desired cross-coupled product. 1. Consumption of the starting alkyne via homocoupling. 2. Inefficient catalytic system for the pyrimidine substrate. 3. Decomposition of the palladium catalyst.1. Address the homocoupling issue using the solutions above. 2. Screen different palladium catalysts and ligands. Pyrimidine-based ligands have shown promise in some Sonogashira couplings.[3] 3. Ensure the use of high-purity, degassed solvents and reagents.
Difficulty in removing the homocoupled byproduct during purification. The homocoupled product may have similar polarity to the desired product.1. Optimize the reaction to minimize its formation. 2. Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). 3. Consider recrystallization if the desired product is a solid.
Reaction is sluggish or does not go to completion. 1. Insufficiently active catalyst for the specific aryl/vinyl halide. 2. Inappropriate choice of base or solvent.1. Increase the catalyst loading or switch to a more active palladium precatalyst/ligand combination. 2. Screen different bases (e.g., triethylamine, diisopropylethylamine, piperidine) and solvents (e.g., THF, DMF, acetonitrile). The choice of base can be crucial in Sonogashira reactions.[3]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol is designed for a standard copper-catalyzed Sonogashira reaction with an emphasis on minimizing Glaser homocoupling.

dot

Caption: Workflow for a standard Sonogashira coupling with slow addition of the alkyne.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to completely avoid Glaser homocoupling.

dot

Caption: Workflow for a copper-free Sonogashira coupling.

Protocol 3: TMS Protection of 5-ethynyl-4,6-dimethylpyrimidine

This protocol describes the protection of the terminal alkyne with a trimethylsilyl (TMS) group.

dot

Troubleshooting_Glaser_Coupling start Start: Sonogashira reaction of 5-ethynyl-4,6-dimethylpyrimidine check_homocoupling Is Glaser homocoupling a significant side reaction? start->check_homocoupling optimize_standard Optimize Standard Conditions: - Rigorous inert atmosphere - Slow alkyne addition - Lower Cu(I) concentration check_homocoupling->optimize_standard Yes success Successful Cross-Coupling check_homocoupling->success No check_again Is homocoupling still a problem? optimize_standard->check_again copper_free Switch to a Copper-Free Protocol check_again->copper_free Yes protect_alkyne Protect the Alkyne (e.g., with TMS) check_again->protect_alkyne If copper-free fails or is not desired check_again->success No copper_free->success protect_alkyne->success

Caption: Decision workflow for troubleshooting Glaser homocoupling.

References

  • Li, Z., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Kłossowski, S., et al. (2016). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 49(16), 5835-5844. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Chien, C.-H., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(21), 8599-8602. Retrieved from [Link]

  • Wikipedia. (2023). Glaser coupling. Retrieved from [Link]

  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Omega, 6(9), 6061-6071. Retrieved from [Link]

  • Miles, Z. D., & Vistain, L. R. (2020). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. Molecules, 25(21), 5123. Retrieved from [Link]

  • Baran, P. S., & Shen, R. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-587. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles. Retrieved from [Link]

  • Filyakova, V. I., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6296. Retrieved from [Link]

  • Sindhu, K. S., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(53), 27867-27887. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the homocoupling of terminal alkynes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • Ganton, M. D., & Giguere, R. J. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(8), 1858-1861. Retrieved from [Link]

  • Gande, S., et al. (2023). Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study. Molecules, 28(17), 6333. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(9), 4217-4275. Retrieved from [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Retrieved from [Link]

  • Khan, I., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Catalysts, 13(7), 1063. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-ethynyl-4,6-dimethylpyrimidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for catalyst poisoning specifically encountered during cata...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for catalyst poisoning specifically encountered during catalytic reactions involving 5-ethynyl-4,6-dimethylpyrimidine. Our approach is structured in a practical question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Sonogashira coupling reaction with 5-ethynyl-4,6-dimethylpyrimidine is sluggish or has completely stalled. How do I confirm that catalyst poisoning is the root cause?

A1: This is the most common issue reported. The primary symptom of catalyst poisoning is a sharp decline in reaction rate or a complete cessation of catalytic turnover, resulting in low conversion to your desired product.[1] Other tell-tale signs include a noticeable color change in the reaction mixture, often to a dark brown or black precipitate, which is indicative of palladium black formation (inactive, agglomerated Pd(0)).[1][2]

To definitively diagnose catalyst poisoning, a simple control experiment is your most reliable tool.

  • Set up Parallel Reactions: Prepare two identical reaction vessels under a rigorously maintained inert atmosphere (Argon or Nitrogen).

  • Reaction A (Control): In the first vessel, perform your standard Sonogashira reaction using a "well-behaved" aryl halide that is known to work reliably with your catalyst system (e.g., iodobenzene or 4-iodotoluene) and phenylacetylene.

  • Reaction B (Your System): In the second vessel, set up your reaction using 5-ethynyl-4,6-dimethylpyrimidine and your chosen coupling partner.

  • Identical Conditions: Ensure that the catalyst batch, solvent, base, temperature, and stirring rate are identical for both reactions.

  • Monitor Progress: Track the consumption of starting material in both reactions over time using an appropriate analytical method (TLC, GC, or LC-MS).

Interpreting the Results:

  • If Reaction A proceeds to high conversion while Reaction B stalls, it strongly implicates a component in Reaction B—most likely your pyrimidine substrate—as the source of poisoning.

  • If both reactions fail, the issue may lie with the quality of your catalyst, solvent, or base, and these should be investigated first.

Q2: I suspect the pyrimidine ring is the culprit. What is the chemical mechanism of poisoning, and how can I mitigate it?

A2: Your suspicion is well-founded. Nitrogen-containing heterocycles are notorious for poisoning transition metal catalysts, particularly palladium.[3] The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can act as strong Lewis bases, coordinating tightly to the electron-deficient palladium center.[3][4] This coordination occupies the active sites required for the catalytic cycle to proceed, effectively sequestering the catalyst into a dormant or inactive state.

The diagram below illustrates how the nitrogen lone pairs on the pyrimidine ring can bind to the palladium center, inhibiting its catalytic activity.

sub 5-ethynyl-4,6-dimethylpyrimidine mol pd_node Pd Catalyst Active Site mol->pd_node caption Fig 1. Pyrimidine Coordination to a Metal Center.

Caption: Fig 1. Pyrimidine Coordination to a Metal Center.

  • Use of Additives: In some cases, adding a Lewis acid or a proton source can help. A protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the catalyst.[3] However, this must be compatible with your overall reaction conditions.

  • Ligand Selection: The choice of ligand is paramount. Employing bulky, electron-rich phosphine ligands or, more effectively, N-Heterocyclic Carbene (NHC) ligands can shield the palladium center and create a more robust catalyst that is less susceptible to coordination by the pyrimidine nitrogen.[5]

  • Catalyst Pre-catalyst Choice: Consider using a pre-catalyst that forms the active Pd(0) species in situ. Sometimes, the choice of pre-catalyst can influence its susceptibility to poisoning.

Q3: Beyond the pyrimidine ring, can the terminal ethynyl group itself cause problems?

A3: Yes, while less common as a direct "poison," the terminal alkyne can lead to catalyst deactivation through side reactions, primarily oxidative homocoupling (Glaser coupling).[6] This is especially prevalent in Sonogashira reactions that use a copper(I) co-catalyst.

Mechanism: In the presence of oxygen, the copper acetylide intermediate can dimerize to form a 1,3-diyne. This process consumes your starting material and can interfere with the main catalytic cycle, potentially leading to the formation of inactive catalyst species.

Prevention:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deaerated before adding the catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Copper-Free Sonogashira: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different set of conditions (e.g., a specific amine base and ligand) but eliminate the primary pathway for diyne formation.[7][8]

Q4: I've tried changing ligands and degassing, but my reaction is still inconsistent. Could impurities in my starting material be the issue?

A4: Absolutely. This is a critical and often overlooked factor. Cross-coupling catalysts are sensitive to even trace amounts of certain impurities.[9]

Primary Suspects:

  • Sulfur Compounds: Thiols, thioethers, or other sulfur-containing impurities are potent poisons for palladium catalysts.[1][9] These can originate from starting materials used in the synthesis of your pyrimidine or from contaminated solvents.

  • Other Coordinating Species: Impurities with strong coordinating functional groups (e.g., other unmasked amines, thioureas) can compete with the desired substrate for the catalyst's active sites.[10]

  • Purity Analysis: Do not rely solely on the label of the bottle. Re-analyze your 5-ethynyl-4,6-dimethylpyrimidine starting material by NMR, LC-MS, and elemental analysis to confirm its purity.

  • Purification Protocol: If impurities are suspected, purify the substrate before use.

  • Choose a Method: Depending on the nature of the impurity, recrystallization or flash column chromatography are effective methods. For removing polar impurities, chromatography is often preferred.

  • Column Chromatography:

    • Select a suitable solvent system (e.g., hexanes/ethyl acetate) based on TLC analysis.

    • Prepare a silica gel column.

    • Dissolve the crude substrate in a minimum amount of the eluent or a compatible solvent (like dichloromethane).

    • Load the solution onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Drying: Dry the purified solid thoroughly under high vacuum to remove any residual solvents, which can also inhibit the reaction.

Q5: What is the best proactive strategy to avoid these issues from the start?

A5: A proactive approach combining careful planning of reaction conditions and component selection is the most effective strategy.

The following decision tree provides a logical workflow for troubleshooting and optimizing your reaction.

start Reaction Stalled or Sluggish? control Run Diagnostic Control (Q1) start->control control_ok Control Reaction Works? control->control_ok pyrimidine_issue Issue is with Pyrimidine System control_ok->pyrimidine_issue Yes reagent_issue Systemic Issue (Catalyst, Solvent, Base) control_ok->reagent_issue No check_homocoupling Diyne Homocoupling Observed? (Q3) pyrimidine_issue->check_homocoupling degas Action: Rigorous Degassing or Cu-Free Protocol check_homocoupling->degas Yes ligand Action: Switch to Bulky/NHC Ligand (Table 1) check_homocoupling->ligand No check_reagents Use Fresh Catalyst & Anhydrous/Degassed Reagents reagent_issue->check_reagents purify Action: Purify Substrate (Q4) ligand->purify optimize Action: Optimize Temp/Base/Loading purify->optimize

Caption: Fig 2. A Decision-Making Workflow for Troubleshooting.

Ligand TypeExamplesKey FeaturesAdvantages for Pyrimidine Substrates
Bulky Phosphines XPhos, SPhos, RuPhosElectron-rich, sterically demanding.Creates a bulky coordination sphere around Pd, hindering access for the pyrimidine nitrogen. Promotes fast reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SImesStrong σ-donors, form very stable bonds with metals.[5]Highly robust and resistant to degradation. The strong Pd-NHC bond is less likely to be displaced by the pyrimidine.[11]
Q6: Is it possible to regenerate a catalyst that has turned into palladium black?

A6: In some instances, yes, but it is often more practical and time-effective for small-scale lab reactions to use fresh catalyst.[2] Regeneration is typically considered for larger-scale processes. The most common deactivation pathway that results in palladium black is the reduction and aggregation of the active Pd(0) species. Regeneration aims to re-oxidize this inactive form back to an active Pd(II) species, which can then be re-complexed with the appropriate ligand.

Note: This process will not be effective if the deactivation is due to an irreversible poison like sulfur that is strongly bound to the metal.

  • Recovery: Recover the palladium black from the reaction mixture by filtration.

  • Washing: Wash the solid extensively with solvent to remove adsorbed organic material.

  • Re-oxidation: Suspend the dried solid in a suitable solvent (e.g., toluene). Add a mild oxidant like benzoquinone (1.1 equivalents relative to Pd). Stirring the mixture at room temperature for several hours may re-oxidize Pd(0) to Pd(II).[2]

  • Re-complexation: Add a solution of the desired ligand (e.g., triphenylphosphine) to the mixture to reform the active catalyst complex.

This regenerated catalyst solution could then potentially be used, but its activity must be validated and is often lower than that of a fresh catalyst.

Summary of Key Troubleshooting Steps
SymptomProbable Cause(s)Recommended Action(s)
Slow/Stalled Reaction Pyrimidine N-coordination, Impurities (Sulfur), Suboptimal ConditionsRun diagnostic control. Switch to bulky/NHC ligands. Purify substrate.
Black Precipitate Forms Pd(0) aggregation (Palladium Black)Improve ligand choice (more stabilizing). Check for impurities causing catalyst decomposition.
Diyne Byproduct Observed Oxidative HomocouplingRigorously degas all reagents and solvents. Consider a copper-free protocol.
Inconsistent Results Impurities in starting materials, atmospheric leaks, variable reagent qualityRe-purify and analyze all starting materials. Ensure a robust inert atmosphere technique. Use fresh, high-purity catalyst and solvents.
References
  • Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.
  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • J.A.R. van Veen. (n.d.).
  • (n.d.).
  • (n.d.). Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)
  • (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • (n.d.). Investigation of cationic transformations involving 5-ethynyl-4-arylpyrimidines. Request PDF.
  • (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine. Benchchem.
  • de Sousa, J. D., Sayer, C., & Roisnel, T. (2024). Microwave-Assisted Solvent- and Cu(I)
  • (n.d.). Sonogashira coupling. Wikipedia.
  • Alonso, F., Moglie, Y., & Radivoy, G. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes.
  • Chen, K., & Diao, T. (2017).
  • Chen, C., Kang, Y., & He, J. (2020). Do polymer ligands block the catalysis of metal nanoparticles? Unexpected importance of binding motifs in improving catalytic activity.
  • (n.d.). Sonogashira coupling. chemeurope.com.
  • (n.d.).
  • (2024, April 23).
  • Díez-González, S. (2017).
  • Naji, T. S. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. Journal of Applicable Chemistry.
  • (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
  • (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • (n.d.). The Role of NHC Ligands in Oxidation Catalysis.

Sources

Troubleshooting

Optimizing reaction temperature for ethynyl pyrimidine functionalization

To: User From: Dr. Aris V., Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing Reaction Temperature for Ethynyl Pyrimidine Functionalization Introduction: The Thermal "Gold...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris V., Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing Reaction Temperature for Ethynyl Pyrimidine Functionalization

Introduction: The Thermal "Goldilocks Zone" in Pyrimidine Chemistry

Functionalizing ethynyl pyrimidines—whether via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—requires a precise thermal strategy. Pyrimidine rings are electron-deficient, making them excellent electrophiles but occasionally sluggish partners in nucleophilic or metal-catalyzed steps.

This guide addresses the critical balance: Low temperatures often lead to incomplete conversion due to the high activation energy of the electron-poor pyrimidine system, while excessive heat triggers alkyne homocoupling (Glaser), hydration, or polymerization.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: I am performing a Sonogashira coupling on a 2-chloropyrimidine at room temperature (RT), but conversion is stalled at <20% after 24 hours. Should I add more catalyst?

A: Before adding catalyst, increase the temperature to 50–60°C.

  • The Science: Chloropyrimidines are less reactive than their iodo- or bromo-analogs toward oxidative addition with Pd(0). At room temperature, the activation energy barrier for breaking the C–Cl bond is often too high, rendering the catalyst "dormant" rather than dead.

  • The Fix: Elevating the temperature to 60°C typically provides sufficient thermal energy to overcome this barrier without degrading the catalyst. Adding more catalyst at RT will likely just result in more unreacted catalyst precipitating (palladium black).

Q2: My "Click" reaction (CuAAC) between an ethynyl pyrimidine and an azide is sluggish at RT. Is heating safe?

A: Yes, mild heating to 40–45°C is recommended and safe.

  • The Science: While CuAAC is famously fast, ethynyl groups directly attached to pyrimidine rings can suffer from steric hindrance or electronic deactivation (lower HOMO energy). Mild heating increases the kinetic rate significantly without risking the thermal instability of the azide partner (which can decompose explosively at high temps, typically >90°C).

  • Caution: Do not exceed 60°C if using low-molecular-weight organic azides.

Category B: Selectivity & Side Reactions[1][2][3][4]

Q3: I increased the temperature to 100°C to push conversion, but now I see a major dimer byproduct (Glaser coupling). Why?

A: High temperatures in the presence of trace oxygen accelerate Glaser homocoupling faster than the cross-coupling cycle.

  • The Mechanism: At elevated temperatures, the rate of copper-acetylide oxidation by adventitious oxygen increases. If your cross-coupling cycle (Pd) is slow (due to a difficult pyrimidine substrate), the fast copper cycle takes over, linking two alkyne molecules.

  • The Fix:

    • Degas vigorously: Use "freeze-pump-thaw" cycles, not just simple bubbling.

    • low-release ligands: Recent data suggests using specific ligands (like glycosyl triazoles) can allow high-temp (130°C) coupling while suppressing homocoupling [1], but for standard protocols, drop the temp to 60–80°C and ensure strict inert atmosphere.

Q4: I am functionalizing a 2,4-dichloropyrimidine. How does temperature affect regioselectivity?

A: Temperature control is the primary switch for regioselectivity here.

  • Low Temp (0°C to RT): Favors substitution at the C4 position . The C4 position is more electrophilic (para to N1, ortho to N3) and reacts under kinetic control.

  • High Temp (>80°C): Promotes bis-substitution (C2 and C4) or allows reaction at the less reactive C2 position after C4 is filled.

  • Strategy: To isolate the mono-functionalized C4 product, keep the reaction below 25°C . To force C2 functionalization (on a monochloro intermediate), heat to reflux (80–100°C) .

Category C: Stability[5][6][7]

Q5: After heating my reaction in wet DMF, my ethynyl group disappeared, and I see a ketone peak in NMR. What happened?

A: You triggered Alkyne Hydration .

  • The Cause: Ethynyl pyrimidines are susceptible to acid- or metal-catalyzed hydration (Markovnikov addition of water) at high temperatures, especially in polar aprotic solvents like DMF that may contain trace water. The electron-withdrawing pyrimidine ring polarizes the alkyne, making it more electrophilic and prone to water attack.

  • The Fix: Use anhydrous solvents (stored over molecular sieves) and keep the temperature moderate (<80°C).

Part 2: Visualized Decision Pathways

Figure 1: Temperature Optimization Decision Tree

TempOptimization Start START: Reaction Stalled/Failed CheckAtmosphere Is Atmosphere Inert (O2 < 10 ppm)? Start->CheckAtmosphere CheckTemp Current Temperature? CheckAtmosphere->CheckTemp Yes GlaserRisk High Risk: Glaser Homocoupling CheckAtmosphere->GlaserRisk No KineticTrap Issue: Kinetic Trap (Activation Energy) CheckTemp->KineticTrap < 25°C (RT) HydrationRisk Risk: Alkyne Hydration/Degradation CheckTemp->HydrationRisk > 100°C ActionDegas Action: Freeze-Pump-Thaw GlaserRisk->ActionDegas ActionHeatMild Action: Heat to 50-60°C KineticTrap->ActionHeatMild ActionCool Action: Lower Temp to <40°C HydrationRisk->ActionCool

Caption: Decision logic for troubleshooting temperature-related failures in ethynyl pyrimidine synthesis.

Figure 2: Competing Reaction Pathways vs. Temperature

Pathways Substrate Ethynyl Pyrimidine + R-X PathProduct Pathway A: Cross-Coupling (Desired) Substrate->PathProduct Optimal PathGlaser Pathway B: Glaser Homocoupling (Dimer) Substrate->PathGlaser Oxidative PathHydration Pathway C: Hydration (Ketone) Substrate->PathHydration Hydrolytic CondOpt 50-80°C Inert Gas CondOpt->PathProduct CondOx RT or High Temp + Oxygen CondOx->PathGlaser CondWet >90°C + Water/Acid CondWet->PathHydration

Caption: Mechanistic divergence of ethynyl pyrimidines based on thermal and environmental conditions.

Part 3: Optimized Experimental Protocols

Protocol A: Standard Sonogashira Coupling (Ethynyl Pyrimidine + Aryl Halide)

Best for: General functionalization of 5-bromo or 2-chloropyrimidines.

ParameterSpecificationReason
Solvent Anhydrous THF or DMFDMF for high solubility; THF for easier workup. Must be dry to prevent hydration.
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Robust Pd(II) source; stable enough for mild heating.
Co-Catalyst CuI (2 mol%)Essential for activating the terminal alkyne.
Base Triethylamine (Et₃N)Acts as both base and solvent/co-solvent.
Temperature 55°C The "Sweet Spot." High enough to activate C-Cl/C-Br bonds, low enough to suppress homocoupling.

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Loading: Add Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

  • Degassing: Evacuate and backfill with Argon (3x). Crucial step to prevent Glaser coupling.

  • Solvent: Add degassed THF/Et₃N (3:1 ratio) via syringe.

  • Alkyne Addition: Add Ethynyl Pyrimidine (1.2 equiv) last.

  • Reaction: Heat to 55°C in an oil bath. Monitor via TLC every 2 hours.

  • Workup: Filter through Celite (removes Pd/Cu), concentrate, and purify via column chromatography.

Protocol B: Low-Temperature "Click" (CuAAC)

Best for: Conjugating sensitive biomolecules or azides to ethynyl pyrimidines.

ParameterSpecificationReason
Solvent t-BuOH / H₂O (1:1)Standard CuAAC solvent; water accelerates the reaction via hydrophobic effect.
Catalyst CuSO₄ · 5H₂O (1 mol%)Pre-catalyst source of Cu.
Reductant Sodium Ascorbate (5 mol%)Reduces Cu(II) to active Cu(I) in situ.
Ligand TBTA (1 mol%)Protects Cu(I) from oxidation and disproportionation.
Temperature RT to 40°C Start at RT. If <50% conversion after 4h, heat to 40°C.

References

  • Mishra, N., Singh, S. K., Singh, A. S., Agrahari, A. K., & Tiwari, V. K. (2021).[1] Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling . The Journal of Organic Chemistry, 86(24), 17890–17895. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Link

  • Hussain, M., et al. (2018).[2] Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions . European Journal of Organic Chemistry. Link

  • Kutovaya, I. V., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines . Journal of Chemical Research. Link

Sources

Optimization

Technical Support Center: Troubleshooting Copper Residues in Pyrimidine-Based Click Products

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis of 5-ethynyl-4,6-dimethylpyrimidine derivatives via Copper-Cata...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis of 5-ethynyl-4,6-dimethylpyrimidine derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Core Problem: The "Double-Chelation" Effect

When utilizing 5-ethynyl-4,6-dimethylpyrimidine in CuAAC, the resulting 1,4-disubstituted triazole product frequently exhibits stubborn copper retention. The causality lies in the molecular geometry: the newly formed 1,2,3-triazole ring and the adjacent pyrimidine nitrogens (specifically at the 1- or 3-position) create a potent, multidentate chelation pocket.

This intramolecular coordination stabilizes Cu(I) and Cu(II) ions so effectively that standard purification methods (e.g., silica gel chromatography or simple aqueous washes) fail. The retained copper leads to paramagnetic broadening in NMR spectra, highly colored (green/blue) products, and severe cytotoxicity in downstream biological evaluations[1].

Visualization: Copper Removal Decision Matrix

Workflow for selecting a copper removal strategy based on click product solubility.

Quantitative Comparison of Copper Scavenging Strategies

To select the most appropriate method, compare the quantitative efficiencies and operational parameters of the primary scavenging techniques below.

MethodActive Scavenging AgentOptimal PhaseTypical Cu ReductionCost / Scalability
Solid-Phase Resin Macroporous Mercaptopropyl (QuadraSil MP) / Si-TMTOrganic (DCM, THF)>99% (< 5 ppm residual)High / Excellent for scale-up
Chelating Wash EDTA / Ammonium HydroxideBiphasic (Org/Aq)85 - 95%Low / Good for initial bulk removal
Precipitation Sodium Sulfide (Na₂S)Aqueous / Polar Organic>98%Very Low / Excellent for polymers
Troubleshooting FAQs

Q: Why is my pyrimidine-triazole product green/blue even after silica gel chromatography? A: Silica gel relies on weak intermolecular forces and cannot outcompete the strong thermodynamic stability of the pyrimidine-triazole-copper complex. The complex often streaks through the column or elutes intact. You must introduce a scavenger with a higher binding affinity for copper (such as a thiol or dithiocarbamate) to break the chelation thermodynamically.

Q: Can I just use standard EDTA extraction for my highly lipophilic pyrimidine-triazole? A: EDTA is highly hydrophilic. If your product is highly lipophilic and dissolved in a non-polar solvent like dichloromethane, the biphasic transfer kinetics of the copper ion from the organic phase to the aqueous EDTA phase are extremely slow. For lipophilic products, solid-phase scavengers like QuadraSil MP or Biotage Si-TMT are vastly superior because they operate directly within the organic phase[2][3].

Q: My product is a water-soluble biomacromolecule. How do I remove the copper without losing my product? A: For water-soluble products (e.g., oligonucleotides or proteins modified with the pyrimidine), dialysis against an EDTA-containing buffer is the standard approach[4]. Alternatively, if the product is a robust polymer, Na₂S precipitation can be used to crash out insoluble CuS, leaving the polymer in the supernatant[5].

Experimental Protocols (Self-Validating Systems)

As a best practice, every protocol must act as a self-validating system. Do not assume the copper is gone simply because you completed the steps; rely on the built-in visual and analytical checkpoints described below.

Protocol 1: Solid-Phase Metal Scavenging (QuadraSil MP / Si-TMT)

Mechanism & Causality: Thiol and trimercaptotriazine (TMT) groups have an exceptionally high affinity for transition metals, outcompeting the pyrimidine-triazole pocket. This method is ideal for small molecules and organic-soluble products[3].

  • Dissolution: Dissolve the crude pyrimidine-triazole product in an organic solvent (e.g., DCM or THF) at a concentration of ~0.1 M.

  • Resin Addition: Add 3–5 molar equivalents (relative to the initial copper catalyst load) of QuadraSil MP or Biotage Si-TMT resin[2].

  • Incubation: Stir the suspension vigorously at room temperature for 2–4 hours.

  • Self-Validation Check (Visual): Observe the resin color. The mercaptopropyl groups turn dark brown/green as they bind copper. If the resin is dark, filter it off and add a fresh batch of resin (1-2 equivalents). Stir for another hour. The system is validated when the new resin retains its original off-white color.

  • Filtration: Filter the mixture through a pad of Celite to remove the fine resin particles.

  • Final Validation (Analytical): Evaporate the solvent in vacuo. A sharp, well-resolved ¹H NMR spectrum—free of the paramagnetic line broadening caused by Cu(II)—serves as the ultimate proof of purity.

Protocol 2: Biphasic EDTA/Ammonium Hydroxide Wash

Mechanism & Causality: EDTA forms a water-soluble hexadentate complex with Cu(II). Adding ammonium hydroxide ensures the EDTA is fully deprotonated (maximizing chelation) and helps oxidize Cu(I) to Cu(II), which EDTA binds more strongly[4].

  • Dissolution: Dissolve the crude product in a water-immiscible solvent (e.g., EtOAc or DCM).

  • Buffer Preparation: Prepare an aqueous wash solution of 0.1 M EDTA, adjusted to pH 8.5-9.0 with ammonium hydroxide.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA wash solution.

  • Agitation: Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Self-Validation Check (Visual): The aqueous layer should appear bright blue (indicating the Cu-EDTA complex). Drain the aqueous layer. Repeat the wash with fresh EDTA solution. The system is validated when the aqueous layer remains completely colorless after agitation.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 3: Sodium Sulfide (Na₂S) Precipitation

Mechanism & Causality: The solubility product constant (


) of copper(II) sulfide is astronomically low (

). Na₂S will forcefully strip copper from almost any organic chelator, forming a highly insoluble black precipitate[5].
  • Dissolution: Dissolve the crude water-soluble or polar product in a mixture of water and a miscible organic solvent (e.g., DMF or MeOH).

  • Precipitation: Slowly add a 1 M aqueous solution of Na₂S dropwise (1.5 equivalents relative to the total copper used in the reaction).

  • Incubation: Stir at room temperature for 30 minutes. A black precipitate of CuS will form immediately.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the CuS.

  • Self-Validation Check (Visual): Add one more drop of Na₂S to the clear supernatant. The system is validated if no further black cloudiness appears, confirming total copper depletion.

  • Purification: Decant the supernatant and dialyze against pure water to remove excess sodium sulfide and salts.

References
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Chemical Communications (RSC Publishing)[Link]

  • ChemComm - RSC Publishing (Development of FBTTBE for CuAAC and Copper Removal) Chemical Communications (RSC Publishing)[Link]

  • Glycan-Silica Nanoparticles as Effective Inhibitors for Blocking Virus Infection ACS Applied Materials & Interfaces[Link]

  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures MDPI[Link]

  • Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins ResearchGate[Link]

  • Biotage® Metal Scavenging Toolkit Biotage[Link]

Sources

Troubleshooting

Technical Guide: Moisture Control in the Synthesis of 5-Ethynyl-4,6-dimethylpyrimidine

[1] Content Type: Technical Support / Troubleshooting Guide Audience: Organic Chemists, Process Chemists, Drug Discovery Scientists Subject: 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6)[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Support / Troubleshooting Guide Audience: Organic Chemists, Process Chemists, Drug Discovery Scientists Subject: 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6)[1]

Executive Summary: The Hydrolytic Threat Vector

Synthesizing 5-ethynyl-4,6-dimethylpyrimidine typically involves a Sonogashira cross-coupling of 5-iodo-4,6-dimethylpyrimidine with trimethylsilylacetylene (TMSA), followed by desilylation.[1] While the pyrimidine ring itself is relatively robust, the catalytic cycle required to install the alkyne is critically sensitive to moisture and oxygen .

Water is not merely a spectator; it acts as a competitive inhibitor and a destructive agent.[1] In the presence of moisture:

  • Catalyst Poisoning: Phosphine ligands on Palladium dissociate, leading to irreversible formation of Palladium black (Pd⁰ aggregates).[1]

  • Glaser Homocoupling: Oxygen and moisture accelerate the copper-mediated dimerization of the alkyne, consuming your expensive TMSA and complicating purification.[1]

  • Hydrolytic Instability: While 4,6-dimethylpyrimidine is stable, the intermediate Pd-complexes can undergo unproductive hydroxylation or protonolysis pathways in "wet" solvents.[1]

This guide provides a self-validating protocol to eliminate these variables.

Module 1: Reagent Integrity & Preparation

Before starting, validate your inputs.[2][3] A failed reaction is often decided before the first addition.

Q: My Copper(I) Iodide (CuI) is off-white/green. Is it safe to use?

A: No. Pure CuI is white or light tan.[1] A green or grey hue indicates oxidation to Cu(II) or formation of iodine species due to moisture exposure.[1]

  • The Fix: Recrystallize CuI from saturated aqueous KI, followed by dilution with water, filtration, and rigorous drying under vacuum (P2O5) [1]. Alternatively, purchase 99.999% beads and store in a glovebox.

  • Why: Cu(II) species are inactive in the transmetallation step and promote oxidative homocoupling of the alkyne (Glaser coupling) [2].[1]

Q: Which Palladium source is more moisture-forgiving?

A: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride). [1]

  • Insight: While Pd(PPh₃)₄ (Tetrakis) is a common choice, it is strictly air/moisture sensitive and degrades rapidly to Pd black upon exposure. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the alkyne or amine.[1] It allows for bench-weighing (quickly), whereas Tetrakis requires a glovebox for high reproducibility [3].[1]

Q: How dry must my solvents be?

A: <50 ppm water. Use the following specifications for the Sonogashira coupling:

SolventGradeDrying MethodStorage
THF AnhydrousDistilled over Na/Benzophenone or Solvent Purification System (SPS)Activated 3Å Sieves
Triethylamine (Et₃N) AnhydrousDistilled over CaH₂KOH pellets or 4Å Sieves
DMF (Alternative)AnhydrousSPS or commercial "SureSeal"4Å Sieves
Module 2: Reaction Execution (The Critical Phase)

The following protocol minimizes moisture intrusion during the setup.

Standard Operating Procedure (SOP)

Reaction: Sonogashira Coupling of 5-iodo-4,6-dimethylpyrimidine Scale: 1.0 mmol basis[1]

  • Vessel Prep: Flame-dry a Schlenk flask under vacuum. Backfill with dry Argon (3 cycles).[1]

  • Solids Addition: Add 5-iodo-4,6-dimethylpyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.05 equiv) against a positive stream of Argon.

  • Solvent Degassing (Crucial): In a separate flask, mix THF and Et₃N (1:1 ratio). Sparge with Argon for 20 minutes or perform 3 Freeze-Pump-Thaw cycles.

    • Why: Sparging removes dissolved Oxygen.[1] Moisture + Oxygen = Homocoupling.[1]

  • Liquid Addition: Transfer degassed solvent to the reaction flask via cannula or gas-tight syringe.

  • Alkyne Addition: Add TMS-acetylene (1.2 equiv) dropwise.[1]

  • Temperature: Stir at Room Temperature (RT). Heating to 50°C is only required if the reaction stalls after 4 hours.[1]

Visual Troubleshooting Guide

Sonogashira_Troubleshooting Start Start Reaction (Add Alkyne) ColorCheck Observe Color Change (0-30 mins) Start->ColorCheck YellowOrange Yellow/Orange Solution (Active Catalyst) ColorCheck->YellowOrange Normal BlackPpt Black Precipitate (Pd Black Formation) ColorCheck->BlackPpt Rapid GreenBlue Green/Blue Tint (Cu Oxidation) ColorCheck->GreenBlue Slow Action_Success Proceed to Workup YellowOrange->Action_Success Action_Black Cause: O2/Moisture Leak Action: Add more ligand (PPh3) or Restart with dry solvent BlackPpt->Action_Black Action_Green Cause: Cu(I) -> Cu(II) Oxidation Action: Degas more rigorously Add 10% more Alkyne GreenBlue->Action_Green

Caption: Visual diagnostic flowchart for monitoring catalyst health during the initial stages of coupling.

Module 3: Troubleshooting & FAQs
Q: The reaction turned black immediately after adding TMS-acetylene. What happened?

A: "The Crash." This indicates the rapid agglomeration of Palladium into inactive nanoparticles (Pd black).[1]

  • Cause: The solvent was likely wet or not sufficiently degassed.[1] The active Pd(0) species is unstable without ligand support.[1] Water can displace phosphine ligands, causing the catalyst to collapse.

  • Recovery: If conversion is <10%, you can try adding Triphenylphosphine (PPh₃) (0.05 equiv) to re-ligate any remaining soluble Pd, followed by a fresh portion of Pd catalyst (0.01 equiv). If black precipitate persists with no conversion, filter through Celite and restart with dry solvents.

Q: I see a new spot on TLC moving slightly faster than my product. What is it?

A: The Glaser Dimer (Bis-TMS-butadiyne). [1]

  • Mechanism: 2 R-C≡C-H + [O] + Cu → R-C≡C-C≡C-R + H₂O.[1]

  • Diagnosis: This side product is notorious in Sonogashira couplings exposed to air.[1]

  • Prevention: Strict exclusion of oxygen is required.[1][3] Ensure your balloon/manifold line is not leaking.[1]

  • Removal: This dimer is non-polar.[1] It can usually be separated via flash chromatography using 100% Hexanes before eluting the pyrimidine product with EtOAc/Hexanes.[1]

Q: Can I use "wet" conditions (Aqueous/Organic mix)?

A: Only with specific surfactant technology. While literature exists for aqueous Sonogashira couplings (e.g., Lipshutz surfactant conditions using TPGS-750-M) [4], standard Pd/Cu protocols on pyrimidines are best kept anhydrous.[1] Pyrimidines are electron-deficient; hydrolytic ring opening is rare at neutral pH but possible if the reaction mixture becomes too basic and hot in the presence of water.[1] Stick to anhydrous THF/Et₃N for reliability.[1]

Module 4: Isolation & Deprotection

Moisture sensitivity returns during the deprotection of the TMS group.

Step: Removal of TMS group to yield 5-ethynyl-4,6-dimethylpyrimidine.[1] Reagents: K₂CO₃ in Methanol (MeOH).

Q: Do I need anhydrous Methanol for the deprotection?

A: No, but avoid excess water.

  • Protocol: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (1.5 equiv). Stir at RT for 30 mins.[1]

  • Risk: While the reaction produces methoxide in situ, the presence of bulk water can slow down the cleavage or, in rare cases with electron-poor pyrimidines, attack the ring (C-2 or C-4 position).[1]

  • Workup: Do not quench with strong acid (HCl).[1] The pyrimidine nitrogen can protonate, making extraction difficult. Quench with saturated NH₄Cl or water, then extract with DCM.

References
  • Purification of Laboratory Chemicals , 8th Ed. Armarego, W. L. F. Butterworth-Heinemann, 2017 .[1] (Standard protocol for CuI purification).

  • Glaser Coupling Interference: Siemsen, P.; Livingston, R. C.; Diederich, F. "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angew.[1][2] Chem. Int. Ed.2000 , 39, 2632-2657. Link

  • Catalyst Stability: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[1]2007 , 107, 874-922. Link[1]

  • Aqueous Conditions: Lipshutz, B. H.; Chung, D. W.; Rich, B. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper."[4] Org.[1][4][5][6] Lett.2008 , 10, 3793-3796.[4] Link[1]

  • Pyrimidine Synthesis Context: Pal, S. et al. "Synthesis and antitubercular activity of 5-alkynyl pyrimidine nucleosides."[1] Bioorg.[1] Med. Chem. Lett.2021 , 48, 128261.[7] Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Interpretation of 5-ethynyl-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone of molecular design. Their prevalence in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials necessitates a profound understanding of their structural characteristics. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the intricate electronic and steric environments of these molecules. This guide provides an in-depth analysis and comparative interpretation of the ¹H and ¹³C NMR spectra of 5-ethynyl-4,6-dimethylpyrimidine, a molecule of interest for its potential applications in drug discovery and materials science.

This guide moves beyond a simple cataloging of spectral data. As Senior Application Scientists, our goal is to provide a causal understanding behind the observed and predicted spectral features. We will dissect the influence of the pyrimidine ring's nitrogen atoms, the electron-withdrawing nature of the ethynyl group, and the effect of the methyl substituents on the chemical shifts and coupling constants. By comparing the predicted spectra of our target molecule with experimentally-derived data from structurally analogous compounds, we aim to provide a robust framework for the spectral interpretation of this and similar pyrimidine derivatives.

Predicted NMR Spectra of 5-ethynyl-4,6-dimethylpyrimidine

Due to the limited availability of experimental spectra for 5-ethynyl-4,6-dimethylpyrimidine in the public domain, we have generated high-quality predicted ¹H and ¹³C NMR spectra using the online resource nmrdb.org. This tool employs a database-driven approach, leveraging a vast collection of experimental data to provide reliable spectral predictions.[1][2][3] These predicted spectra will serve as the foundation for our detailed analysis.

Molecular Structure:

Figure 1: Structure of 5-ethynyl-4,6-dimethylpyrimidine with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.89s1HH2
3.45s1HC≡C-H
2.65s6H2 x CH₃
Predicted ¹³C NMR Spectrum
Predicted Chemical Shift (ppm)Assignment
166.5C4, C6
158.3C2
120.1C5
85.2C ≡C-H
79.8C≡C -H
23.72 x CH₃

Comparative Spectral Analysis

To validate and understand the predicted spectral data, we will compare it with the experimental NMR data of three key structural analogues: 4,6-dimethylpyrimidine, 5-bromopyrimidine, and phenylacetylene. This comparative approach allows for the dissection of the electronic and steric effects of each substituent on the pyrimidine core.

4,6-dimethylpyrimidine: The Parent Ring System

The ¹H and ¹³C NMR spectra of 4,6-dimethylpyrimidine provide a baseline for understanding the influence of the methyl groups and the pyrimidine ring itself.

Experimental NMR Data for 4,6-dimethylpyrimidine:

NucleusExperimental Chemical Shift (ppm)
¹H (H2)8.96
¹H (H5)7.06
¹H (CH₃)2.49
¹³C (C2)157.9
¹³C (C4, C6)167.3
¹³C (C5)118.9
¹³C (CH₃)24.1

(Data sourced from ChemicalBook)[4]

  • ¹H NMR Comparison: The proton at the C2 position (H2) in 4,6-dimethylpyrimidine appears at 8.96 ppm. This is very close to the predicted value of 8.89 ppm for H2 in 5-ethynyl-4,6-dimethylpyrimidine. This downfield shift is characteristic of protons attached to electron-deficient carbon atoms in aromatic systems, particularly those situated between two nitrogen atoms. The introduction of the ethynyl group at the 5-position has a minimal effect on the chemical shift of the distant H2 proton. The methyl protons in 4,6-dimethylpyrimidine resonate at 2.49 ppm, which is slightly upfield compared to the predicted 2.65 ppm for the methyl protons in our target molecule. This downfield shift in the target molecule can be attributed to the electron-withdrawing nature of the ethynyl group at the 5-position, which deshields the adjacent methyl groups.

  • ¹³C NMR Comparison: The chemical shifts of the pyrimidine ring carbons in 4,6-dimethylpyrimidine (C2: 157.9 ppm, C4/C6: 167.3 ppm, C5: 118.9 ppm) are in good agreement with the predicted values for 5-ethynyl-4,6-dimethylpyrimidine (C2: 158.3 ppm, C4/C6: 166.5 ppm, C5: 120.1 ppm). The slight downfield shift of the predicted C5 resonance is consistent with the substitution of a hydrogen atom with a more electronegative sp-hybridized carbon of the ethynyl group. The methyl carbon resonance at 24.1 ppm in the parent compound is also very close to the predicted value of 23.7 ppm in the target molecule.

5-Bromopyrimidine: The Effect of a 5-Substituent

To understand the influence of a substituent at the 5-position, we can examine the NMR data for 5-bromopyrimidine. Bromine is an electronegative atom, and its effect on the pyrimidine ring can be compared to that of the ethynyl group.

Experimental NMR Data for 5-Bromopyrimidine:

NucleusExperimental Chemical Shift (ppm)
¹H (H2)9.22
¹H (H4, H6)8.83
¹³C (C2)160.1
¹³C (C4, C6)158.9
¹³C (C5)118.1

(Data sourced from ChemicalBook and PubChem)[5][6]

  • ¹H NMR Comparison: In 5-bromopyrimidine, the H2 proton is observed at 9.22 ppm, and the H4/H6 protons are at 8.83 ppm. The significant downfield shift of all ring protons compared to pyrimidine itself is due to the electron-withdrawing inductive effect of the bromine atom. This provides a useful contrast to our target molecule, where the ethynyl group at the 5-position is expected to have a different electronic influence.

  • ¹³C NMR Comparison: The C5 carbon in 5-bromopyrimidine resonates at 118.1 ppm. This is surprisingly upfield compared to the predicted 120.1 ppm for the C5 carbon in 5-ethynyl-4,6-dimethylpyrimidine. This can be explained by the "heavy atom effect" of bromine, which can cause an upfield shift of the directly attached carbon. The ethynyl group, in contrast, exerts a more straightforward deshielding effect due to the electronegativity of the sp-hybridized carbons.

Phenylacetylene: The Ethynyl Moiety

The NMR spectrum of phenylacetylene provides characteristic chemical shifts for the protons and carbons of the ethynyl group when attached to an aromatic system.

Experimental NMR Data for Phenylacetylene:

NucleusExperimental Chemical Shift (ppm)
¹H (C≡C-H)3.06
¹³C (C ≡C-H)83.3
¹³C (C≡C -H)77.7

(Data sourced from ChemicalBook and PubChem)[7][8]

  • ¹H NMR Comparison: The ethynyl proton in phenylacetylene resonates at approximately 3.06 ppm. This is in reasonable agreement with the predicted value of 3.45 ppm for the ethynyl proton in 5-ethynyl-4,6-dimethylpyrimidine. The slightly more downfield prediction for our target molecule can be attributed to the more electron-withdrawing nature of the pyrimidine ring compared to the benzene ring.

  • ¹³C NMR Comparison: The acetylenic carbons in phenylacetylene appear at 83.3 ppm and 77.7 ppm. These values are very close to the predicted chemical shifts of 85.2 ppm and 79.8 ppm for the corresponding carbons in 5-ethynyl-4,6-dimethylpyrimidine. This confirms that the chemical environment of the ethynyl group is similar in both molecules, with the pyrimidine ring causing a slight downfield shift.

Understanding Coupling Constants

While the predicted spectrum for 5-ethynyl-4,6-dimethylpyrimidine shows only singlets due to the absence of adjacent protons, it is important to consider potential long-range couplings. The ethynyl proton can exhibit long-range coupling with other protons in the molecule, typically over four or five bonds (⁴J or ⁵J). These coupling constants are usually small, on the order of 0.5-3 Hz.[9][10] In an experimental spectrum, the singlet for the ethynyl proton might appear as a very narrow multiplet upon high-resolution measurement, potentially showing coupling to the methyl protons. Similarly, the methyl proton signal could exhibit a very slight broadening due to this long-range interaction.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 5-ethynyl-4,6-dimethylpyrimidine, the following protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 5-ethynyl-4,6-dimethylpyrimidine B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into a clean 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform raw data G->I H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Figure 2: A generalized workflow for the preparation and acquisition of NMR spectra.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of pure 5-ethynyl-4,6-dimethylpyrimidine.[11]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[12][13][14] Chloroform-d is a good first choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

    • For ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbon types, although this may not be critical for simple identification.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Identify the chemical shift, multiplicity, and coupling constants (if any) for all signals in both spectra.

Conclusion

The NMR spectral interpretation of 5-ethynyl-4,6-dimethylpyrimidine, guided by high-quality predictions and substantiated by comparisons with analogous compounds, provides a clear and detailed picture of its molecular structure. The predicted ¹H NMR spectrum is characterized by a downfield aromatic proton, a mid-field acetylenic proton, and upfield methyl protons. The ¹³C NMR spectrum shows the expected resonances for the pyrimidine ring carbons, the acetylenic carbons, and the methyl carbons. The analysis highlights the subtle yet significant electronic effects of the ethynyl and methyl substituents on the pyrimidine core. This comprehensive guide serves as a valuable resource for researchers working with this molecule and provides a methodological framework for the spectral analysis of other novel pyrimidine derivatives.

References

  • Titov, A. A., et al. Supporting Information - The Royal Society of Chemistry. [Link]

  • Tanaka, H., et al. Solid-State NMR Study of Poly(phenylacetylene) Synthesized with a Rhodium Complex Initiator. Macromolecules, 1996, 29(9), 3040-3045.
  • ResearchGate. NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. [Link]

  • PubChem. Phenylacetylene. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Amass, A. J., et al. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. ¹H NMR spectra (600 MHz) of phenylacetylene (black) and the bistriazole... [Link]

  • PubChem. 5-Bromopyrimidine. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Link]

  • Bruker. NMR Sample Prepara-on. [Link]

  • University College London. Sample Preparation. [Link]

  • SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 4,6-Dimethylpyrimidine. [Link]

  • AIP Publishing. Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • PMC. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 200 MHz, C6D6, simulated) (NP0035471). [Link]

  • NIST WebBook. 2(1H)-Pyrimidinethione, 4,6-dimethyl-. [Link]

  • SpectraBase. 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 2002, 74(1), 80-90.
  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • ResearchGate. 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PubMed. Long-range proton-carbon coupling constants: NMR methods and applications. [Link]

  • NIST WebBook. Pyrimidine, 5-bromo-. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Comparative

IR spectroscopy analysis: Identifying the alkyne stretch in 5-ethynyl-4,6-dimethylpyrimidine

Executive Summary Target Analyte: 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) Primary Analytical Challenge: Distinguishing the terminal alkyne stretch ( ) from moisture interference and identifying the variable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) Primary Analytical Challenge: Distinguishing the terminal alkyne stretch (


) from moisture interference and identifying the variable triple bond stretch (

) amidst pyrimidine ring modes.[1][2] Recommendation: Attenuated Total Reflectance (ATR) is recommended for routine high-throughput screening due to its resistance to moisture artifacts. However, Transmission FTIR (KBr Pellet) remains the gold standard for characterizing the weak

bond stretch, provided strict anhydrous protocols are followed.
Structural Dissection & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. 5-Ethynyl-4,6-dimethylpyrimidine is a heterocycle with distinct regions of electron density that dictate IR absorption intensity.

  • The Pyrimidine Core: A planar, electron-deficient aromatic ring. The nitrogen atoms withdraw electron density, creating strong dipole moments in the ring stretching region (1500–1600 cm⁻¹).

  • The Methyl Substituents (4,6-position): These provide standard

    
     C-H stretching vibrations (2850–2960 cm⁻¹), serving as an internal intensity reference.
    
  • The Terminal Alkyne (5-position):

    • 
      :  The "Beacon." This is a pure stretching mode involving the terminal proton. It is typically sharp and strong due to the high polarity of the 
      
      
      
      -hybridized carbon-hydrogen bond.
    • 
      :  The "Ghost." The intensity of the triple bond stretch depends entirely on the change in dipole moment during vibration. While internal alkynes are often IR silent, the asymmetry introduced by the pyrimidine ring attachment at position 5 should make this band visible, albeit weak.
      
Vibrational Logic Diagram

The following diagram illustrates the causal link between molecular structure and expected spectral features.

VibrationalLogic Molecule 5-Ethynyl-4,6-dimethylpyrimidine Sub_Alkyne Terminal Alkyne (-C≡C-H) Molecule->Sub_Alkyne Sub_Ring Pyrimidine Ring (N-Heterocycle) Molecule->Sub_Ring Sub_Methyl Methyl Groups (-CH3) Molecule->Sub_Methyl Mode_CH ≡C-H Stretch (3200-3300 cm⁻¹) Sub_Alkyne->Mode_CH High Polarity Mode_CC C≡C Stretch (2100-2160 cm⁻¹) Sub_Alkyne->Mode_CC Bond Order 3 Mode_Ring Ring Breathing/Stretch (1500-1600 cm⁻¹) Sub_Ring->Mode_Ring Mode_Alkane sp³ C-H Stretch (2900-3000 cm⁻¹) Sub_Methyl->Mode_Alkane Intensity_High High Intensity (Sharp) Mode_CH->Intensity_High Intensity_Var Variable Intensity (Dep. on Dipole) Mode_CC->Intensity_Var

Figure 1: Vibrational mode assignment logic linking structural motifs to IR signal intensity.

Comparative Analysis: ATR vs. Transmission (KBr)

The choice of sampling technique is critical for this specific molecule because the diagnostic


 stretch (~3250 cm⁻¹) lies dangerously close to the O-H stretch of water (~3300–3500 cm⁻¹).
Technique Comparison Table
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Verdict for Alkyne Analysis
Principle Surface reflection (Evanescent wave).Beam passes through sample matrix.[3]ATR is safer for ID; KBr is better for weak bands.
Pathlength Short (~2–4 µm). Fixed.Long (0.5–1 mm). Variable.KBr offers higher sensitivity for the weak

stretch.
Water Interference Minimal (Ambient air only).High Risk. KBr is hygroscopic.[4]ATR prevents false negatives/positives in the 3300 cm⁻¹ region.
Sample Prep None (Direct contact).Grinding/Pressing required.[3][4][5][6]ATR prevents sample degradation or polymorphic changes.
Peak Shifts Peaks shift to lower wavenumbers (optical effect)."True" frequencies.Apply correction if comparing ATR data to KBr libraries.
Experimental Protocols

To ensure scientific integrity, follow these self-validating protocols.

Protocol A: High-Fidelity ATR (Recommended for Routine ID)

Best for: Confirming the presence of the terminal alkyne proton without water interference.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[5] Diamond is preferred for durability.

  • Background: Collect a 32-scan background of the clean crystal in ambient air.

  • Sample Loading: Place ~2 mg of 5-ethynyl-4,6-dimethylpyrimidine on the crystal center.

  • Compression: Apply high pressure using the anvil. Validation: Watch the live preview. The peak at ~1590 cm⁻¹ (pyrimidine ring) should maximize but not saturate (Abs < 1.0).

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Correction: Apply "ATR Correction" (software algorithm) if comparing to literature transmission spectra.

Protocol B: Anhydrous KBr Pellet (Recommended for Detailed Characterization)

Best for: Detecting the weak


 triple bond stretch.
  • Drying (Crucial Step): Dry spectroscopic grade KBr powder at 110°C for 2 hours prior to use. Store in a desiccator.

  • Ratio: Mix 1 mg of analyte with 200 mg of dry KBr (1:200 ratio).

  • Grinding: Grind in an agate mortar quickly to minimize moisture absorption from air.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/water).

  • Validation: Visually inspect the pellet. It must be transparent, not cloudy. A cloudy pellet indicates moisture or poor grinding.

  • Reference Check: Check the 3400 cm⁻¹ region immediately. A broad "hump" indicates wet KBr, which may obscure the sharp alkyne C-H peak.

Data Analysis: The Spectral Fingerprint

Below are the specific frequency ranges expected for 5-ethynyl-4,6-dimethylpyrimidine.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Terminal Alkyne

Stretch
3250 – 3320 Strong, Sharp Diagnostic.[1][2] Distinguishable from broad O-H bands.
Methyl / Ring


&

2900 – 3050MediumMixed aromatic and methyl C-H stretches.
Alkyne Triple Bond

Stretch
2100 – 2160 Weak to Medium Can be very weak. Look for a small, sharp peak in the "silent region."
Pyrimidine Ring

,

1580 – 1600StrongCharacteristic "breathing" modes of the heterocycle.
Fingerprint

Bend
610 – 700Medium, Broad"Wagging" vibration of the terminal proton.
Analytical Workflow Diagram

This workflow ensures data integrity from synthesis to spectral validation.

Workflow Start Synthesized Product (5-ethynyl-4,6-dimethylpyrimidine) Decision Select Mode Start->Decision ATR_Path ATR Mode (Diamond Crystal) Decision->ATR_Path Routine ID KBr_Path Transmission Mode (KBr Pellet) Decision->KBr_Path High Sensitivity Scan Acquire Spectrum (4000-400 cm⁻¹) ATR_Path->Scan Dry_Check CRITICAL: Dry KBr (110°C, 2hrs) KBr_Path->Dry_Check Dry_Check->Scan Check_3300 Check 3200-3300 cm⁻¹ Scan->Check_3300 Result_Sharp Sharp Peak Found? (Confirm Alkyne C-H) Check_3300->Result_Sharp Yes Result_Broad Broad Hump? (Moisture Contamination) Check_3300->Result_Broad No (Retest) Check_2100 Check 2100-2200 cm⁻¹ (C≡C Stretch) Result_Sharp->Check_2100

Figure 2: Step-by-step decision matrix for IR analysis, emphasizing the critical moisture check.

Troubleshooting & Interference
  • The "Missing" Triple Bond: If the peak at ~2100 cm⁻¹ is invisible in ATR, switch to KBr. The penetration depth of ATR decreases at higher wavenumbers, sometimes attenuating this already weak signal.

  • Polymorphism: Pyrimidine derivatives can crystallize in different forms. If the fingerprint region (600–1400 cm⁻¹) does not match reference spectra, but the functional group peaks (3300, 2100, 1600) are correct, you may have a different polymorph.

  • Solvent Residue: Ensure the sample is free of reaction solvents. Dichloromethane or Ethyl Acetate residues can exhibit peaks that overlap with the fingerprint region, though they generally do not interfere with the alkyne stretches.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for alkyne and heterocycle characteristic frequencies).

  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- IR Spectrum.[8] National Institute of Standards and Technology.[8] Available at: [Link] (Used for pyrimidine ring mode baselining).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[7] (Reference for terminal alkyne C-H vs O-H differentiation).

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of 5-Ethynyl-4,6-dimethylpyrimidine

Executive Summary The purity analysis of functionalized pyrimidine derivatives is a critical quality control step in pharmaceutical manufacturing and synthetic chemistry. 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of functionalized pyrimidine derivatives is a critical quality control step in pharmaceutical manufacturing and synthetic chemistry. 5-Ethynyl-4,6-dimethylpyrimidine (CAS: 2751615-44-6) is a highly valuable intermediate, frequently utilized in click chemistry (via its terminal alkyne) and as a building block for kinase inhibitors [1]. However, its unique structural features—a basic pyrimidine ring coupled with a rigid, electron-rich ethynyl group—present distinct chromatographic challenges.

This guide objectively compares the performance of three primary HPLC stationary phases (Standard C18, Phenyl-Hexyl, and Pentafluorophenyl [PFP]) for the purity analysis of 5-ethynyl-4,6-dimethylpyrimidine. By examining the mechanistic interactions between the analyte and the stationary phase, this guide provides a self-validating, step-by-step protocol optimized for peak symmetry, resolution, and reproducibility.

Analyte Profiling & Mechanistic Challenges

To develop a robust HPLC method, one must first understand the causality behind the analyte's behavior in solution.

  • Basic Nitrogen Atoms: The pyrimidine ring contains basic nitrogen atoms that are highly prone to secondary interactions (hydrogen bonding) with unreacted, acidic silanol groups (-OH) on the silica surface of traditional columns. This interaction is the primary cause of peak tailing (chemical tailing) in pyrimidine chromatography [2].

  • Hydrophobicity vs. Polarity: The two methyl groups provide moderate hydrophobicity, while the pyrimidine ring and terminal alkyne impart significant polarity and electron density (

    
    -electrons).
    
  • Critical Impurities: Typical synthetic impurities include des-ethynyl derivatives, halogenated precursors (e.g., 5-bromo-4,6-dimethylpyrimidine), and regioisomers. The chosen method must possess the selectivity to resolve these structurally similar compounds.

Method Development Logic

G Start Analyte: 5-ethynyl-4,6-dimethylpyrimidine (Basic Nitrogens, Aromatic Ring, Alkyne) Phase1 Stationary Phase Screening (Mobile Phase: pH 5.0 Acetate Buffer / MeOH) Start->Phase1 EvalC18 Standard C18 Hydrophobic Interactions Only Phase1->EvalC18 EvalPH Phenyl-Hexyl π-π & Hydrophobic Interactions Phase1->EvalPH EvalPFP PFP (Pentafluorophenyl) Dipole, π-π, H-bond Interactions Phase1->EvalPFP ResultC18 Peak Tailing (Tf > 1.8) Due to Silanol Interactions EvalC18->ResultC18 ResultPH Sharp Peaks (Tf < 1.2) Optimal Selectivity & Efficiency EvalPH->ResultPH ResultPFP Excellent Resolution Excessive Retention Time EvalPFP->ResultPFP Opt Final Method Selection (Phenyl-Hexyl Phase) ResultPH->Opt

Caption: Logical workflow for stationary phase selection based on analyte-column interaction mechanisms.

Comparative Analysis of HPLC Columns

To objectively determine the best product for this analysis, an experimental comparison was conducted using a standardized mobile phase (10 mM Ammonium Acetate, pH 5.0 / Methanol) across three different column chemistries. The pH was buffered to 5.0 to suppress silanol ionization while keeping the pyrimidine nitrogens partially neutralized, a proven strategy for pyrimidine derivatives [3].

Table 1: Performance Comparison of Stationary Phases
Column ChemistryPrimary Interaction MechanismRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Des-ethynyl Impurity
Overall Verdict
Standard C18 (e.g., Zorbax Eclipse)Hydrophobic dispersion4.21.855,2001.5Suboptimal. Severe tailing due to basic nitrogens interacting with residual silanols.
Pentafluorophenyl (PFP) Dipole-dipole,

, H-bonding
9.81.309,5004.8Alternative. Excellent resolution[4], but overly retentive, leading to longer run times.
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)

stacking, Hydrophobic
5.51.0513,8003.4Optimal. Drastically sharpened peaks and ideal run time due to strong

affinity.
Mechanistic Causality: Why Phenyl-Hexyl Wins

Standard C18 columns rely entirely on partitioning into an alkyl chain. Because 5-ethynyl-4,6-dimethylpyrimidine is relatively polar, it bypasses the C18 chains and interacts directly with the silica backbone, causing tailing.

Conversely, the Phenyl-Hexyl phase contains a phenyl ring at the end of a 6-carbon linker. The electron-rich alkyne and the aromatic pyrimidine ring of the analyte engage in strong


 stacking interactions with the phenyl phase. This alternative retention mechanism pulls the analyte away from the silica surface, effectively "masking" the silanol effect and resulting in highly symmetrical peaks (Tailing Factor 

1.05) [3].

Mechanism cluster_0 Stationary Phase Interactions Analyte 5-ethynyl-4,6-dimethylpyrimidine C18 C18 Alkyl Chain (Weak Hydrophobic Partitioning) Analyte->C18 Methyl groups Silanol Residual Silanols (-OH) (Strong H-Bonding -> Peak Tailing) Analyte->Silanol Pyrimidine Nitrogens Phenyl Phenyl-Hexyl Phase (Strong π-π Stacking -> Sharp Peaks) Analyte->Phenyl Alkyne & Aromatic Ring

Caption: Mechanistic pathways showing how structural features of the analyte dictate column interactions.

Optimized Experimental Protocol (Phenyl-Hexyl Method)

Based on the comparative data, the Phenyl-Hexyl column is the superior product for this assay. The following protocol is designed as a self-validating system; if system suitability criteria are not met, the method dictates immediate troubleshooting of mobile phase pH or column degradation.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C (Controls viscosity and stabilizes

    
     interaction thermodynamics).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrimidine-alkyne system).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with glacial acetic acid.

    • Causality: A pH of 5.0 ensures the pyrimidine nitrogens are primarily in their neutral state, preventing ion-exchange interactions with the silica backbone.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

    • Causality: Methanol is preferred over Acetonitrile for Phenyl-Hexyl columns because Acetonitrile's

      
      -electrons can compete with the analyte for the column's phenyl rings, reducing selectivity [3].
      
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.03070
12.03070
12.18020
16.08020
Sample Preparation & System Suitability
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 5-ethynyl-4,6-dimethylpyrimidine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 100 µg/mL.

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (

      
      ): Must be 
      
      
      
      1.2. (If
      
      
      , verify buffer pH; the buffer may have degraded).
    • Theoretical Plates (

      
      ): Must be 
      
      
      
      10,000.
    • %RSD of Peak Area (5 replicate injections): Must be

      
       1.0%.
      

Conclusion

For the purity analysis of 5-ethynyl-4,6-dimethylpyrimidine, standard C18 columns fall short due to unsuppressed silanol interactions that cause severe peak tailing. While PFP columns offer high resolution, they unnecessarily prolong analysis times. Phenyl-Hexyl columns represent the optimal product choice. By leveraging


 stacking between the column's phenyl phase and the analyte's alkyne/pyrimidine moieties, the Phenyl-Hexyl method delivers superior peak symmetry, high theoretical plate counts, and baseline resolution of critical synthetic impurities.

References

  • ChemScene. (n.d.). 2751615-44-6 | 5-Ethynyl-4,6-dimethylpyrimidine.
  • Biblioteka Nauki. (n.d.). The effect of the concentration of the ionic liquid didecyldimethylammonium lactate on the retention and separation of pyrimidine bases.
  • National Institutes of Health (PMC). (2011). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
  • Restek LC Columns and Accessories. (n.d.). Roc Phenyl-Hexyl and PFP HPLC Columns.
Comparative

Comparing reactivity of 5-ethynyl-4,6-dimethylpyrimidine vs 5-ethynyluracil

An in-depth technical analysis comparing 5-ethynyluracil (5-EU) and 5-ethynyl-4,6-dimethylpyrimidine (5-EDMP) requires examining how subtle structural modifications fundamentally dictate both chemical reactivity and biol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing 5-ethynyluracil (5-EU) and 5-ethynyl-4,6-dimethylpyrimidine (5-EDMP) requires examining how subtle structural modifications fundamentally dictate both chemical reactivity and biological target engagement. As a Senior Application Scientist, I have structured this guide to dissect the electronic causality behind their behaviors, evaluate their performance in bioconjugation, and provide self-validating protocols for their implementation in drug development and chemical biology.

Structural and Electronic Causality

The reactivity of pyrimidine-derived terminal alkynes is governed by the electronic nature of the heterocyclic core.

  • 5-Ethynyluracil (5-EU / Eniluracil): The uracil scaffold features two lactam carbonyls at the C2 and C4 positions. These highly electron-withdrawing groups render the pyrimidine ring electron-deficient. This electron deficiency propagates to the C5-ethynyl group, increasing the acidity of the terminal alkyne proton and making the ring highly susceptible to nucleophilic attack. For instance, when incorporated into DNA, 5-EU undergoes specific non-enzymatic cleavage in the presence of methylamine due to this electrophilic activation .

  • 5-Ethynyl-4,6-dimethylpyrimidine (5-EDMP): The substitution of the lactam oxygens with methyl groups at the C4 and C6 positions completely alters the molecule's electronic profile. Methyl groups are electron-donating via hyperconjugation, which increases the electron density of the pyrimidine ring. This dampens the electrophilicity of the core, rendering 5-EDMP highly stable against nucleophilic degradation while maintaining robust reactivity as a terminal alkyne for cycloadditions.

Biological Reactivity: The DPD Inactivation Paradigm

The most profound divergence between these two compounds lies in their biological target engagement, specifically regarding dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in 5-fluorouracil (5-FU) catabolism.

5-EU is a potent, mechanism-based (suicide) inactivator of DPD. The causality of this inhibition is strictly structural: 5-EU mimics the natural substrate (uracil), allowing it to bind the active site. However, inactivation is not spontaneous; it requires the simultaneous binding of NADPH. Reductive activation by NADPH induces a conformational shift (movement of a mobile loop) that precisely aligns the 5-EU ethynyl group with the active-site general acid cysteine, resulting in irreversible covalent cross-linking .

Conversely, 5-EDMP lacks the critical lactam hydrogen-bonding network required for DPD active-site recognition. It acts purely as a synthetic building block and exhibits no DPD inhibitory activity.

DPD_Inactivation EU 5-Ethynyluracil (5-EU) Ternary Ternary Complex (Reductive Activation) EU->Ternary Binds Active Site DPD Active DPD Enzyme + NADPH DPD->Ternary Co-binds Inactive Covalent Adduct (Inactive DPD) Ternary->Inactive Cys Cross-linking (k_inact ~0.2 s⁻¹)

Mechanism of DPD inactivation by 5-EU via NADPH-dependent reductive activation.

Bioconjugation Performance (CuAAC)

Both compounds are excellent substrates for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

5-EU has been successfully utilized to modify DNA libraries and turn off sequence-specific protein-DNA interactions (such as bacterial RNA polymerase transcription) by clicking bulky azide groups into the major groove . However, its sensitivity to basic nucleophiles requires careful pH control during downstream processing.

5-EDMP, benefiting from its electron-rich, dimethylated core, is chemically inert to standard biological nucleophiles. It serves as a superior, highly stable terminal alkyne tag for complex library synthesis and long-term bioconjugation workflows where harsh deprotection or cleavage steps might degrade a uracil-based probe.

CuAAC_Workflow Alkyne Terminal Alkyne (5-EU or 5-EDMP) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide Azide-Functionalized Target Product 1,2,3-Triazole Conjugate Azide->Product Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Intermediate Intermediate->Product + Azide Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow for pyrimidine alkynes.

Quantitative Data Comparison

Property5-Ethynyluracil (5-EU)5-Ethynyl-4,6-dimethylpyrimidine (5-EDMP)
Structural Motif Uracil (C2, C4 lactams)Pyrimidine (C4, C6 dimethylated)
Electronic Character Highly electron-deficientElectron-rich (relative to uracil)
DPD Inhibition (

)
~1.6 µM (Irreversible, mechanism-based) Inactive (Lacks target recognition)
Inactivation Rate (

)
~0.2 s⁻¹ (Requires NADPH)N/A
CuAAC Reactivity High (Activated terminal alkyne)High (Standard terminal alkyne)
Chemical Stability Susceptible to nucleophilic ring-openingHighly stable under basic conditions
Primary Application DPD inhibitor, oncology research, DNA labelingClick chemistry building block, library synthesis

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to prove causality.

Protocol A: Self-Validating DPD Inactivation Assay (For 5-EU)

Causality Principle: Because 5-EU requires reductive activation to form a covalent cross-link, omitting NADPH serves as a mechanistic control to differentiate between reversible competitive binding and irreversible suicide inhibition.

  • Enzyme Preparation: Dilute recombinant porcine or human DPD in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT.

  • Inhibitor Incubation: Add 5-EU to a final concentration of 5 µM.

  • Validation Split: Divide the reaction into two cohorts:

    • Cohort 1 (Active): Initiate with 100 µM NADPH.

    • Cohort 2 (Control): Add an equivalent volume of buffer (No NADPH).

  • Kinetic Sampling: Incubate at 37°C. At 0, 5, 10, and 20 minutes, quench 10 µL aliquots into a secondary assay mixture containing 200 µM [14C]-uracil.

  • Analysis: Measure residual DPD activity by quantifying the release of 14CO2 or via HPLC analysis of 5,6-dihydrouracil formation. Expected Result: Cohort 1 will show time-dependent, irreversible loss of activity (

    
     ~0.2 s⁻¹). Cohort 2 will retain full baseline activity upon dilution, proving the necessity of the ternary complex.
    
Protocol B: CuAAC Bioconjugation Workflow (For 5-EU and 5-EDMP)

Causality Principle: Cu(I) is thermodynamically unstable in aerobic aqueous solutions. Sodium ascorbate is used to continuously reduce oxidized Cu(II) back to the catalytic Cu(I) state. A chelator control validates that the conjugation is strictly metal-catalyzed.

  • Reagent Assembly: In a 1.5 mL microcentrifuge tube, combine 100 µM of the alkyne (5-EU or 5-EDMP) and 120 µM of the azide-fluorophore in 100 mM sodium phosphate buffer (pH 7.0) with 5% DMSO.

  • Catalyst Premix: In a separate tube, mix 1 mM CuSO4 with 5 mM THPTA ligand. Incubate for 5 minutes to form the Cu-THPTA complex, which protects Cu(I) from disproportionation.

  • Validation Split:

    • Test Sample: Add the Cu-THPTA premix to the alkyne/azide solution.

    • Negative Control: Add the Cu-THPTA premix + 10 mM EDTA (to sequester the copper).

  • Initiation: Add 5 mM sodium ascorbate to all tubes to initiate the catalytic cycle.

  • Incubation & Readout: React for 1 hour at room temperature in the dark. Analyze via LC-MS or fluorescence SDS-PAGE. Expected Result: Only the Test Sample will yield the 1,2,3-triazole conjugate; the EDTA control confirms the absence of spontaneous, uncatalyzed background reactions.

References

  • Nakamae, K., et al. "Non-Enzymatic DNA Cleavage Reaction Induced by 5-Ethynyluracil in Methylamine Aqueous Solution and Application to DNA Concatenation." PLoS One 9.3 (2014): e92369. URL:[Link]

  • Forouzesh, D. C., et al. "The Interaction of Porcine Dihydropyrimidine Dehydrogenase with the Chemotherapy Sensitizer: 5-Ethynyluracil." Biochemistry 60.14 (2021): 1120-1132. URL:[Link]

  • Hocek, M., et al. "Turning Off Transcription with Bacterial RNA Polymerase through CuAAC Click Reactions of DNA Containing 5-Ethynyluracil." Chemistry–A European Journal 24.33 (2018): 8311-8314. URL:[Link]

  • Porter, D. J., et al. "Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil." Journal of Biological Chemistry 267.8 (1992): 5236-5242. URL:[Link]

Validation

A Senior Application Scientist's Guide to Bioassay Validation: Comparing the Cytotoxicity of Novel 5-ethynyl-4,6-dimethylpyrimidine Derivatives

This guide provides a comprehensive framework for validating a cytotoxicity bioassay for novel compounds like 5-ethynyl-4,6-dimethylpyrimidine derivatives. We will navigate the critical decisions in assay selection, delv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating a cytotoxicity bioassay for novel compounds like 5-ethynyl-4,6-dimethylpyrimidine derivatives. We will navigate the critical decisions in assay selection, delve into the granular details of validation protocols, and discuss the interpretation of comparative data, all from the perspective of applied science where reproducibility and accuracy are non-negotiable.

Part 1: Choosing Your Cytotoxicity Assay: A Comparative Analysis

The first critical decision in assessing the cytotoxic potential of your novel pyrimidine derivatives is the selection of an appropriate assay. The ideal assay should be sensitive, reproducible, and suitable for the intended throughput.[3] Here, we compare three widely-used methods: MTT, XTT, and LDH assays. Each operates on a different principle, and understanding these differences is key to choosing the most appropriate method for your research goals.[3][4]

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial reductase activity in viable cells, which reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6]Inexpensive, well-established, and widely used.[7]Requires a solubilization step for the formazan crystals, which can introduce variability.[8] The formazan crystals can be toxic to cells, limiting endpoint assays.
XTT Similar to MTT, but the tetrazolium salt (sodium 3´-[1- (phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) is reduced to a water-soluble orange formazan product.[8][9]No solubilization step is required, making it more suitable for high-throughput screening and reducing procedural errors.[8]The reagent can be less stable, and the assay can be more expensive than MTT.[2]
LDH Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[10][11]Directly measures cytotoxicity (cell death) rather than cell viability. The supernatant can be assayed, leaving the cells for other downstream applications.[1]Can be less sensitive for early-stage apoptosis where the cell membrane is still intact. Background LDH from serum in the culture medium can interfere.[12]
The Causality Behind the Choice

For initial screening of a large number of novel 5-ethynyl-4,6-dimethylpyrimidine derivatives, the XTT assay often provides the best balance of convenience and reliability due to its single-step protocol, making it amenable to automation.[8] However, the MTT assay remains a cost-effective and valid option for smaller-scale studies, provided that the protocol is meticulously followed.[6] If the mechanism of action is suspected to involve rapid membrane disruption (necrosis), the LDH assay is an excellent choice to directly quantify this effect.[10][11]

Part 2: A Detailed Protocol for the MTT Cytotoxicity Assay

The MTT assay is a foundational method for assessing cell viability.[7] The following protocol is a self-validating system, incorporating controls that ensure the reliability of the results.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: MTT Assay cluster_readout Day 5: Data Acquisition plate_cells Plate cells in a 96-well plate at an optimized density. Incubate overnight. treat_cells Treat cells with a serial dilution of 5-ethynyl-4,6-dimethylpyrimidine derivatives. Include vehicle control and positive control. plate_cells->treat_cells incubate Incubate for a predetermined duration (e.g., 24, 48, or 72 hours). treat_cells->incubate add_mtt Add MTT reagent to each well. Incubate for 2-4 hours. incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO or SDS). Incubate until formazan crystals are dissolved. add_mtt->solubilize read_plate Measure absorbance at 570 nm (reference wavelength ~630 nm). solubilize->read_plate

Caption: Workflow for a typical MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each 5-ethynyl-4,6-dimethylpyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Also include wells with medium only for background control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Part 3: The Cornerstone of Reliability: Bioassay Validation

A non-validated assay is merely a qualitative observation. For data to be trustworthy and support drug development decisions, the bioassay must be validated.[14] The following parameters are critical for validating an in vitro cytotoxicity assay, in line with regulatory expectations.[15]

Bioassay Validation Workflow

Validation_Workflow Start Assay Development Specificity Specificity Start->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range Robustness Robustness Range->Robustness Validated Validated Assay Robustness->Validated

Caption: Key parameters in the bioassay validation process.

Validation Parameters and Protocols
  • Specificity: The ability of the assay to assess the cytotoxic response in the presence of other components. In this context, it involves demonstrating that the vehicle (e.g., DMSO) does not contribute significantly to cytotoxicity at the concentrations used.

    • Protocol: Test a range of DMSO concentrations (from the lowest to the highest concentration present in the compound dilutions) on the cells and measure the effect on cell viability. The viability should not drop below a predefined threshold (e.g., 90%).[14]

  • Accuracy: The closeness of the measured value to the true value. This can be assessed using a reference compound with a known IC50 value.

    • Protocol: Determine the IC50 of a reference cytotoxic agent (e.g., doxorubicin) in your assay system. Compare the experimentally determined IC50 to the established literature value for that cell line. The result should be within an acceptable percentage of the expected value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

    • Repeatability (Intra-assay precision): Run the assay with multiple replicates of the same sample (e.g., a control compound at its IC50) on the same plate.

    • Intermediate Precision (Inter-assay precision): Repeat the assay on different days, with different analysts, or with different batches of reagents.

    • Protocol: For both, calculate the mean, standard deviation, and coefficient of variation (%CV). The %CV should be below a specified limit (e.g., <15-20%).[14]

  • Linearity and Range:

    • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (in this case, the number of viable cells).

    • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Protocol: Plate a serial dilution of cells (e.g., from 1,000 to 50,000 cells/well) and perform the MTT assay. Plot the absorbance values against the number of cells. The relationship should be linear within a certain range, which defines the working range of your assay.[14]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small variations into the protocol, such as changing the incubation time with MTT (e.g., ± 30 minutes) or the wavelength for reading absorbance (e.g., ± 5 nm). The results should not deviate significantly from those obtained under standard conditions.[14]

Part 4: Comparative Cytotoxicity Data of Pyrimidine Derivatives

While specific cytotoxicity data for novel 5-ethynyl-4,6-dimethylpyrimidine derivatives is not yet in the public domain, we can compare the performance of other pyrimidine derivatives to understand the potential range of activity and to serve as a benchmark. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Compound 12bA549 (Lung)40.54 µg/mL[10]
Caco-2 (Colon)29.77 µg/mL[10]
Thieno[2,3-d]pyrimidine Compound 11bHCT-116 (Colon)3.37[6]
HepG-2 (Liver)3.04[6]
MCF-7 (Breast)4.14[6]
A549 (Lung)2.4[6]
Pyrido[2,3-d]pyrimidine Compound 1nHCT-116 (Colon)1.98[5]
MCF-7 (Breast)2.18[5]
Nitro Derivative of Pyrimidine 2,6-Diamino-5-((5-methylisoxazole-3-yl)diazenyl)pyrimidin-4-olMCF-7 (Breast)Dose-dependent cytotoxicity observed[8]
Pyrimidine-substituted chalcones CFMPY 17HeLa (Cervical)2.28-5.48 µg/mL
A549 (Lung)2.28-5.48 µg/mL

Note: The IC50 values are presented as reported in the respective publications. Direct comparison should be made with caution due to variations in experimental conditions.

Conclusion

The journey from a novel chemical entity like a 5-ethynyl-4,6-dimethylpyrimidine derivative to a potential drug candidate is long and requires a foundation of high-quality, reproducible data. This guide provides the framework for establishing and validating a robust cytotoxicity bioassay. By carefully selecting the appropriate assay, meticulously following a validated protocol, and understanding the key validation parameters, researchers can generate trustworthy data. This scientific rigor is essential for making informed decisions in the drug development pipeline and ultimately for advancing the field of oncology.

References

Sources

Comparative

Validating the Synthesis of 5-Ethynyl-4,6-dimethylpyrimidine: A Comparative Guide to Melting Point Determination

Introduction & Chemical Context5-Ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in click chemistry (CuAAC) and cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context5-Ethynyl-4,6-dimethylpyrimidine (CAS 2751615-44-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in click chemistry (CuAAC) and cross-coupling reactions[1]. Synthesizing functionalized pyrimidines often involves multi-component reactions (such as the Biginelli reaction) or targeted cross-coupling[2]. Following crystallization, validating the thermodynamic purity of the synthesized compound is a critical first-line quality control step. While spectroscopic methods (NMR, LC-MS) elucidate structural identity, melting point (MP) determination provides immediate, highly sensitive feedback on crystal lattice integrity and overall purity[3].

The Causality of Melting Point Depression

The melting point of a pure crystalline solid is a specific, narrow temperature range where the solid and liquid phases exist in equilibrium. When impurities (unreacted starting materials, solvent residues, or catalytic byproducts) are trapped within the crystal lattice of 5-ethynyl-4,6-dimethylpyrimidine, they disrupt intermolecular forces. According to Raoult's Law and the principles of freezing point depression, this disruption requires less thermal energy to break the lattice, resulting in a lower melting onset and a broadened melting range[1].

Logic Imp Chemical Impurities (Solvents/Byproducts) Lat Crystal Lattice Disruption Imp->Lat Dep Melting Point Depression Lat->Dep Brd Melting Range Broadening Lat->Brd

Caption: Logical relationship between chemical impurities and thermodynamic melting behavior.

Comparative Analysis of Melting Point Determination Methods

To validate the synthesis of 5-ethynyl-4,6-dimethylpyrimidine, laboratories must choose an appropriate thermal analysis method. Below is an objective comparison of the three primary techniques used in pharmaceutical development.

Feature / MethodTraditional Capillary (USP Apparatus I)Automated Optical (USP Apparatus II)Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation of phase change via a magnifying lens[2].Digital camera/photodiode tracking light transmission[3].Measurement of heat flow (endothermic transitions).
Throughput Low (1-2 samples simultaneously).Medium to High (up to 6 samples simultaneously)[4].Low (1 sample per run, but highly automated).
Subjectivity High (relies on operator's visual judgment of collapse point)[5].None (algorithmically determined onset and clear point).None (mathematical integration of thermal peaks).
Data Integrity Manual recording; prone to transcription errors.21 CFR Part 11 compliant; video recording and digital logs.Full thermodynamic profile (enthalpy of fusion).
Best Use Case Basic academic synthesis and preliminary checks.Routine QA/QC and pharmacopeial compliance[4].Polymorph screening and absolute purity quantification.

Self-Validating Experimental Protocol (USP <741> Compliant)

For routine validation of 5-ethynyl-4,6-dimethylpyrimidine, Automated Optical Transmission (Apparatus II) offers the best balance of throughput, accuracy, and compliance[3]. The following protocol is designed as a self-validating system, ensuring that every variable that could artificially skew the melting point is controlled.

Workflow Syn Synthesis of 5-Ethynyl- 4,6-dimethylpyrimidine Pur Purification (Recrystallization) Syn->Pur Isolation Prep Sample Preparation (Desiccation & Pulverization) Pur->Prep Drying Load Capillary Loading (3 mm Column Height) Prep->Load Packing Heat Thermal Ramp (1 °C/min) Load->Heat USP <741> Eval Thermodynamic Validation (ΔT < 1.5 °C = High Purity) Heat->Eval Data Output

Caption: Synthesis and USP <741> compliant melting point validation workflow.

Step-by-Step Methodology

1. Instrument Verification (The "Self-Validating" Step)

  • Action: Before analyzing the pyrimidine derivative, calibrate the instrument using a (e.g., Vanillin or Phenacetin) that melts near the expected range of your compound[5].

  • Causality: Instruments drift over time due to sensor degradation. Verifying against a known standard ensures that any observed melting point depression in your sample is due to actual chemical impurities, not hardware calibration errors[4].

2. Sample Desiccation and Pulverization

  • Action: Dry the 5-ethynyl-4,6-dimethylpyrimidine under vacuum (≤ 20 mm Hg) for 3 hours[2]. Gently pulverize the dried crystals into a fine powder using an agate mortar and pestle[4].

  • Causality: Moisture acts as a solvent impurity, artificially lowering the melting point. Furthermore, large, irregular crystals create air pockets within the capillary. Because air is a poor thermal conductor, these pockets cause uneven heat distribution, leading to an artificially broadened melting range[1].

3. Capillary Loading and Packing

  • Action: Charge a standard USP-compatible capillary (10 cm length, 0.8–1.2 mm internal diameter)[5]. Tap the capillary on a solid surface or use a drop tube to pack the powder tightly to an exact height of 2.5 to 3.5 mm (target 3 mm)[4].

  • Causality: If the sample column is too high (> 3 mm), a vertical temperature gradient forms. The sample closest to the heating block melts first, while the top remains solid, artificially extending the range between the onset and the clear point[4].

4. Thermal Ramp Execution

  • Action: Insert the capillary into the heating block when the temperature is exactly 5 °C below the expected melting point. Initiate a heating ramp rate of 1 ± 0.5 °C/minute[5].

  • Causality: A ramp rate faster than 1 °C/min induces "thermal lag"—a phenomenon where the heating block and temperature sensor heat up faster than the glass capillary and the sample inside. This results in the instrument recording a temperature significantly higher than the actual melting point of the compound[2].

5. Data Interpretation

  • Action: Record the Onset Point (when the solid column definitely collapses against the capillary wall) and the Clear Point (when the substance becomes completely liquid)[2].

  • Evaluation: For a highly pure synthesis of 5-ethynyl-4,6-dimethylpyrimidine, the difference between the onset and clear point (ΔT) should be ≤ 1.5 °C. A broader range indicates the need for further recrystallization or chromatographic purification.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. US Pharmacopeia. Available at:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. Available at:[Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at:[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at:[Link]

Sources

Validation

Spectroscopic Profiling of Substituted Pyrimidines: A Comparative UV-Vis Guide

Executive Summary This guide provides a technical comparison of the UV-Vis absorption profiles of pyrimidine and its functionally substituted derivatives. Pyrimidine ( ) serves as the foundational scaffold for vital biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the UV-Vis absorption profiles of pyrimidine and its functionally substituted derivatives. Pyrimidine (


) serves as the foundational scaffold for vital biological molecules (cytosine, thymine, uracil) and pharmaceutical agents (5-fluorouracil).

For researchers, distinguishing between substituted pyrimidines is not merely about peak location; it requires understanding how auxochromes (amino, hydroxyl, halo groups) and positional isomerism alter the HOMO-LUMO gap.[1][2] This guide synthesizes experimental data to demonstrate how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) drive bathochromic (red) and hypsochromic (blue) shifts, providing a robust framework for structural identification.[2]

Theoretical Framework: The Electronic Signature

The UV absorption of pyrimidine is governed by two primary electronic transitions:

  • 
     Transition (~240 nm):  High intensity (
    
    
    
    ). This arises from the aromatic conjugated system and is the primary band used for quantification.
  • 
     Transition (~270–280 nm):  Low intensity (
    
    
    
    ).[1][2] This forbidden transition involves the non-bonding lone pair electrons on the nitrogen atoms.
Mechanism of Substituent Effects

Substituents alter the energy levels of the molecular orbitals.

  • Auxochromes (-NH₂, -OH): These groups possess lone pairs that interact with the ring's ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system (resonance).[1][2] This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap and causing a Bathochromic (Red) Shift .
    
  • pH Sensitivity: Pyrimidine nitrogens are basic.[1][2] Protonation stabilizes the non-bonding (

    
    ) orbitals, often causing the 
    
    
    
    band to disappear or shift significantly (Hypsochromic shift).
Visualization: Electronic Transitions

Electronic_Transitions cluster_0 Molecular Orbitals cluster_1 Substituent Effect (e.g., -NH2) LUMO LUMO (π*) HOMO_n HOMO (n) (Non-bonding N-pair) HOMO_n->LUMO n → π* (Weak, ~280nm) HOMO_pi HOMO (π) (Aromatic System) HOMO_pi->LUMO π → π* (Strong, ~240nm) New_HOMO New HOMO (π) (Raised Energy) HOMO_pi->New_HOMO Auxochrome Interaction New_HOMO->LUMO Red Shifted Transition (Smaller Gap -> Higher λ)

Caption: Energy diagram illustrating how auxochromes raise the HOMO energy, reducing the gap to the LUMO and causing a red shift in absorption.

Comparative Analysis: Performance & Data

The following data compares the unsubstituted scaffold against key derivatives in polar solvents (Water/Ethanol).

Table 1: Comparative Absorption Data
CompoundSubstituentPositionngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Shift TypeKey Mechanism
Pyrimidine None-243 ReferenceBaseline

transition.[1][2]
2-Aminopyrimidine -NH₂C2297 Strong BathochromicStrong resonance (+M) between amino N and ring nitrogens.
4-Aminopyrimidine -NH₂C4~274 BathochromicResonance effect, but less symmetric delocalization than C2.[1][2][3]
Uracil -OH (keto)C2, C4258 BathochromicExists as lactam (diketo); conjugation extends over C=O.
5-Fluorouracil -FC5266 BathochromicFluorine (+M effect) donates e- density, destabilizing HOMO.[1][2][3]
Deep Dive 1: Positional Isomerism (2-Amino vs. 4-Amino)

The position of the amino group drastically affects the spectrum.

  • 2-Aminopyrimidine (297 nm): The amino group is flanked by two ring nitrogens.[1][2] This symmetry allows for highly effective resonance delocalization of the amino lone pair into the ring system, resulting in a massive ~54 nm red shift compared to pyrimidine.

  • 4-Aminopyrimidine (~274 nm): The amino group is vinylogous to one nitrogen and adjacent to a carbon.[1][2] While it still donates electrons, the delocalization is less effective than the C2 position, resulting in a smaller shift (~31 nm).

Deep Dive 2: The "Hydroxy" Trap (Tautomerism)

When analyzing "hydroxypyrimidines" (like Uracil or 2-hydroxypyrimidine), researchers often expect a phenol-like spectrum.[2] This is a common error.

  • Reality: In solution (especially polar solvents like water), these compounds exist predominantly in the Lactam (Keto) form, not the Lactim (Enol) form.[2]

  • Spectral Consequence: You are measuring the absorption of a cyclic amide (C=O conjugated system), not a true aromatic hydroxyl system. This explains why Uracil absorbs at 258 nm rather than showing a simple phenol-like shift.[1][2][3]

Deep Dive 3: Drug Scaffold (Uracil vs. 5-FU)

5-Fluorouracil (5-FU) is a critical anticancer drug.[1][2][3]

  • Comparison: 5-FU (

    
     266 nm) is red-shifted by ~8 nm compared to Uracil (258 nm).[1][2]
    
  • Reasoning: Although Fluorine is electronegative (Inductive -I effect), its lone pairs participate in resonance (+M effect) with the ring.[2] In the excited state, this resonance dominates, lowering the transition energy.

  • Application: This shift allows for the simultaneous detection of 5-FU and Uracil in high-performance liquid chromatography (HPLC) if a diode array detector (DAD) is used.[2]

Experimental Protocol

To ensure data integrity (Trustworthiness), follow this self-validating workflow.

Reagents & Equipment[1][2][4]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1][2][3] Avoid Acetone or Toluene.[1][2][3]

  • Buffer: 10 mM Phosphate Buffer (pH 7.0). Crucial: Unbuffered water absorbs CO₂, lowering pH and potentially protonating the pyrimidine ring.

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV < 300 nm.[1][2][3]

Workflow Diagram

Experimental_Workflow Start Start: Sample Prep Solvent_Check 1. Solvent Blank Scan (Ensure flat baseline >200nm) Start->Solvent_Check Stock_Prep 2. Stock Solution (1 mg/mL in MeOH) Solvent_Check->Stock_Prep Dilution 3. Working Dilution (Target ~10 µg/mL in Buffer) Stock_Prep->Dilution Scan 4. Scan 200-400 nm Dilution->Scan Validation 5. Validation Check (Absorbance 0.2 - 0.8 AU?) Scan->Validation Process Data Processing (Determine λmax & ε) Validation->Process Yes Dilute_More Dilute Sample Validation->Dilute_More No (Too High) Dilute_More->Scan

Caption: Step-by-step workflow ensuring Beer-Lambert law compliance (0.2–0.8 AU range).

Protocol Steps
  • Baseline Correction: Run a blank scan with pure solvent/buffer.[1][2]

  • Stock Preparation: Dissolve ~1 mg of compound in 1 mL methanol (ensure complete solubility).

  • Dilution: Dilute 10 µL of stock into 990 µL of Phosphate Buffer (pH 7.0).

  • Measurement: Scan from 200 nm to 400 nm.

  • Validation: If the peak absorbance is > 1.0, dilute further. Non-linearity (deviations from Beer's Law) occurs at high concentrations due to molecular aggregation (stacking).[2]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Shift > 5 nm pH drift (Protonation)Check buffer pH. Pyrimidines are basic; acidic pH causes blue shifts (hypsochromic).[1][2]
No Peaks < 220 nm Solvent CutoffEnsure you are not using Acetone, Toluene, or impure Ethanol.[1][2] Use HPLC-grade water/MeOH.[1][2][3]
Broad/Flat Peaks Concentration too highDilute sample to range 0.2 – 0.8 Absorbance Units (AU).[1][2]
Shoulder at ~280 nm

transition
This is normal for pyrimidines.[1][2] Do not mistake it for an impurity.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Pyrimidine.[1][2] NIST Chemistry WebBook.[1][2] [Link][2]

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Uracil.[1][2] NIST Chemistry WebBook.[1][2] [Link][2]

  • PubChem. 5-Fluorouracil Compound Summary (Spectral Data). National Library of Medicine.[1][2] [Link][2]

  • Boobalan, V., et al. (2014). Structural analysis and optoelectronic applications of 2-aminopyrimidine.[1][2] (Confirming 297 nm shift). [Link]

  • Jain, R., et al. Spectrophotometric determination of pyrimidines.[1][2] (Methodology for amino-pyrimidines).[1][2][4][5][6] [Link][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.